Chemical properties of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
The Chemical, Synthetic, and Pharmacological Profile of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate As drug discovery pivots towards highly specific kinase inhibitors and complex natural product derivatives, the dem...
Author: BenchChem Technical Support Team. Date: March 2026
The Chemical, Synthetic, and Pharmacological Profile of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
As drug discovery pivots towards highly specific kinase inhibitors and complex natural product derivatives, the demand for versatile, sterically tuned heterocyclic building blocks has surged. Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate represents a critical scaffold in modern medicinal chemistry. By merging the electronic properties of a functionalized pyridine ring with the lipophilic, sp3-rich bulk of a fused cyclohexane system, this compound offers unique spatial geometry for target binding.
This technical guide provides an authoritative analysis of its physicochemical properties, mechanistic synthesis, and downstream applications in advanced therapeutics.
Physicochemical Profiling
Understanding the baseline properties of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate is essential for predicting its behavior in organic synthesis and biological assays. The free base is frequently utilized in cross-coupling reactions, while its hydrochloride salt is often isolated for long-term stability.
The synthesis of the 5,6,7,8-tetrahydroquinoline core requires precise chemoselectivity. Chemists must selectively manipulate either the carbocyclic or the heterocyclic ring of a quinoline precursor, or build the system de novo. Below are the two most robust, field-proven methodologies.
Route A: Regioselective Catalytic Hydrogenation
The most direct route to this compound is the catalytic hydrogenation of methyl quinoline-2-carboxylate[2].
The Causality of Reagent Selection:
Under neutral conditions, the hydrogenation of quinolines typically reduces the electron-deficient heteroaromatic (pyridine) ring first, yielding 1,2,3,4-tetrahydroquinolines. To invert this regioselectivity, the reaction is performed in neat Trifluoroacetic Acid (TFA)[3]. TFA fully protonates the quinoline nitrogen. The resulting pyridinium ion drastically stabilizes the heterocyclic ring against reduction. Consequently, the highly active Adams' catalyst (PtO
) is forced to selectively reduce the carbocyclic ring, yielding the desired 5,6,7,8-tetrahydroquinoline architecture[2][3].
When starting from the commercially available 5,6,7,8-tetrahydroquinoline, direct C-2 functionalization is hindered by the electron-deficient nature of the pyridine ring.
The Causality of Reagent Selection:
To overcome this, the nitrogen is first oxidized using m-CPBA to form an N-oxide[4]. This N-oxide is then reacted with dimethylcarbamyl chloride, generating a highly electrophilic O-carbamylpyridinium intermediate. This activation allows a relatively weak nucleophile like cyanide (delivered safely via TMSCN) to attack the C-2 position[4]. The subsequent elimination of the carbamate leaving group restores aromaticity, yielding 2-cyanotetrahydroquinoline, which is readily hydrolyzed and esterified to the target methyl ester[4][5].
Fig 1. Divergent synthetic pathways for Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in In-Process Controls (IPCs) to create a self-validating workflow.
Protocol 1: Regioselective Hydrogenation (Route A)
Reaction Setup: Dissolve methyl quinoline-2-carboxylate (2.0 mmol) in anhydrous TFA (6.0 mL) in a heavy-walled reaction flask.
Catalyst Addition: Carefully add PtO
(0.6 mmol, 0.3 eq) under a steady stream of N to prevent auto-ignition of the catalyst[2].
Hydrogenation: Evacuate the flask and backfill with H
gas (balloon pressure). Stir vigorously at room temperature for 4 hours[2].
Self-Validation (IPC): Withdraw a 10 µL aliquot, neutralize with saturated NaHCO
, extract into EtOAc, and analyze via LC-MS. Validation metric: The reaction is strictly complete when the starting material mass (m/z 188) is fully depleted and the product mass (m/z 192) plateaus. If m/z 196 appears, over-reduction to the decahydroquinoline is occurring; quench immediately.
Workup: Filter the mixture through a pad of Celite to safely trap the pyrophoric platinum catalyst. Wash the pad with methanol (3 × 5 mL)[2]. Concentrate the filtrate in vacuo and neutralize before column chromatography.
N-Oxidation: To a solution of 5,6,7,8-tetrahydroquinoline in CH
Cl at 0 °C, slowly add 65% m-CPBA (1.0 eq)[4]. Stir for 2 hours at room temperature.
Self-Validation (IPC 1): Monitor via TLC (10% MeOH/CH
Cl). The starting material (high R) must completely convert to a baseline-polar spot (the N-oxide). Wash with 1M NaOH to remove m-chlorobenzoic acid[4].
Cyanation: Dissolve the dried N-oxide in dry CH
Cl. Successively add 95% TMSCN (1.1 eq) and dimethylcarbamyl chloride (1.1 eq) at room temperature. Stir for 10 hours[4].
Self-Validation (IPC 2): Quench a micro-aliquot with 3M NaOH. TLC (50% Acetone/Hexane) should reveal a new, highly UV-active spot (R
Hydrolysis/Esterification: Reflux the 2-cyanotetrahydroquinoline in 12 M HCl for 2 hours to yield the carboxylic acid, followed by Fischer esterification in methanol to yield the final methyl ester[4].
Applications in Advanced Therapeutics
Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate is not an end-product; it is a highly specialized molecular warhead used in two primary domains:
1. Kinase Inhibitors (Oncology & Immunology):
The compound is a critical building block for synthesizing biaryl compounds that act as inhibitors of Bruton's Tyrosine Kinase (BTK)[2][6]. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway. The sp3-rich cyclohexane ring of the tetrahydroquinoline core provides optimal steric bulk to fit into the hydrophobic pocket of the BTK active site, enhancing kinase selectivity and reducing off-target toxicity in the treatment of B-cell malignancies and autoimmune diseases[2].
Fig 2. Pharmacological intervention of tetrahydroquinoline-derived biaryl compounds in BTK signaling.
2. Complex Natural Product Synthesis:
In the realm of peptide antibiotics, this ester is utilized to synthesize the tetrasubstituted dihydroquinoline portion of the thiostrepton family, specifically Siomycin D1[5][7]. These macrocyclic antibiotics exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by binding to the 50S ribosomal subunit and inhibiting protein synthesis[5].
References
Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology.Google Patents (WO2015089327A1).
Synthetic Studies on Thiostrepton Family of Peptide Antibiotics: Synthesis of the Tetrasubstituted Dihydroquinoline Portion of Siomycin D1. Hashimoto, K., et al. HETEROCYCLES (2002). Available at:[Link]
Molecular weight and structural formula of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
An In-Depth Technical Guide to Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate: Synthesis, Properties, and Applications Introduction: The Significance of the Tetrahydroquinoline Scaffold The 5,6,7,8-tetrahydroquinoline...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate: Synthesis, Properties, and Applications
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a wide array of biologically active compounds.[1][2] Its unique three-dimensional structure and synthetic tractability have made it a target of considerable interest for researchers developing novel therapeutics. This guide provides an in-depth technical overview of a specific derivative, Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate, focusing on its molecular characteristics, a plausible and detailed synthetic route, and its potential applications for researchers and drug development professionals.
It is important to note the existence of isomers for this compound, with the methyl carboxylate group at different positions on the quinoline ring. While this guide focuses on the 2-carboxylate derivative, the 8-carboxylate isomer is also a known compound with its own distinct properties.[3]
Physicochemical and Structural Properties
A clear understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate are summarized below. For comparative purposes, the properties of the isomeric Methyl 5,6,7,8-tetrahydroquinoline-8-carboxylate are also provided.
Caption: 2D Structure of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
Proposed Synthesis Protocol
A robust synthesis of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate can be envisioned in a two-step process: first, the construction of the 5,6,7,8-tetrahydroquinoline-2-carboxylic acid core, followed by a standard esterification reaction.
Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines.[4] A modification of this reaction, followed by hydrogenation, provides a plausible route to the desired tetrahydroquinoline carboxylic acid.
Reaction Scheme:
Caption: Proposed two-step synthesis of the target compound.
Detailed Protocol:
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminocyclohexanecarboxylic acid (1 equivalent) and a suitable solvent such as ethanol.
Addition of Reagents: Slowly add pyruvic acid (1.1 equivalents) to the stirred solution. Then, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable base, such as sodium bicarbonate solution.
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel to yield 5,6,7,8-tetrahydroquinoline-2-carboxylic acid.
Causality Behind Experimental Choices:
Doebner-von Miller Reaction: This acid-catalyzed cyclization is a reliable method for forming the quinoline ring system from an aniline derivative (in this case, the amino acid) and an α,β-unsaturated carbonyl compound (formed in situ from pyruvic acid).
Acid Catalyst: The acid is crucial for protonating the carbonyl groups, activating them for nucleophilic attack, and for facilitating the dehydration and cyclization steps.
Reflux: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Fischer Esterification to Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
With the carboxylic acid in hand, a standard Fischer esterification can be employed to obtain the desired methyl ester.
Detailed Protocol:
Reaction Setup: In a round-bottom flask, dissolve the 5,6,7,8-tetrahydroquinoline-2-carboxylic acid (1 equivalent) in an excess of anhydrous methanol.
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester. Further purification can be achieved by column chromatography if necessary.
Causality Behind Experimental Choices:
Fischer Esterification: This is a well-established, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.
Excess Methanol: Using methanol as the solvent drives the equilibrium towards the product side, maximizing the yield of the ester.
Sulfuric Acid: Acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
Applications in Drug Discovery and Research
While specific applications for Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate are not extensively documented in publicly available literature, the broader class of tetrahydroquinolines has shown significant promise in various therapeutic areas.[5] The introduction of a methyl carboxylate group at the 2-position can serve as a handle for further chemical modifications, allowing for the generation of diverse compound libraries for screening.
Potential Areas of Application:
Scaffold for Library Synthesis: The ester functionality can be readily converted into other functional groups, such as amides, hydrazides, or reduced to an alcohol, providing a versatile starting point for the synthesis of a wide range of derivatives.
Anticancer Agents: Numerous tetrahydroquinoline derivatives have been investigated for their antiproliferative activities.[5] The core structure is known to interact with various biological targets implicated in cancer progression.
Neuroprotective Agents: The tetrahydroquinoline scaffold is present in compounds that have shown potential in the treatment of neurodegenerative diseases.[2]
Antimicrobial Agents: Derivatives of tetrahydroquinoline have demonstrated antibacterial and antifungal properties, making them interesting candidates for the development of new anti-infective agents.[5]
The synthesis of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate provides a valuable building block for medicinal chemists to explore the chemical space around the tetrahydroquinoline scaffold and to develop novel compounds with potential therapeutic applications.
References
PubChem. (n.d.). Methyl 5,6,7,8-tetrahydroquinoline-8-carboxylate. Retrieved from [Link]
ACS Publications. (2026, February 24). Synthesizing C8-Chiral Substituted 5,6,7,8-Tetrahydroquinolines via Palladium-Catalyzed Enantioselective Arylation of Unactivated C(sp3)–H Bonds. Organic Letters. Retrieved from [Link]
ResearchGate. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. Retrieved from [Link]
Pharmaffiliates. (n.d.). 5,6,7,8-Tetrahydro-2-methylquinoline. Retrieved from [Link]
(n.d.). 5,6,7,8-Tetrahydroquinoline - A Versatile Compound with Promising Applications. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
PubChemLite. (n.d.). 5,6,7,8-tetrahydroquinoline-2-carboxylic acid. Retrieved from [Link]
MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]
ResearchGate. (2025, October 15). (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]
PubChem. (n.d.). 2-Methyl-5,6,7,8-tetrahydroquinoxaline. Retrieved from [Link]
PMC. (2020, November 27). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]
Google Patents. (n.d.). WO2006065842A2 - 5,6,7,8-tetrahydroquinolines and related compounds and uses thereof.
Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]
Solubility profile of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate in organic solvents
An In-Depth Technical Guide Solubility Profile of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate in Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Solubility Profile of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from process chemistry and purification to formulation and bioavailability. This guide provides a comprehensive framework for determining the solubility profile of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide for researchers. It outlines the theoretical underpinnings of solubility, provides a strategic approach to solvent selection, and details robust, step-by-step experimental protocols for accurate solubility determination. Furthermore, it covers the essential prerequisite of compound synthesis and purification and details the validation of analytical methodologies required for generating reliable and reproducible data. This guide is intended for researchers, chemists, and drug development professionals tasked with characterizing novel chemical entities.
Introduction: The Central Role of Solubility
Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate belongs to the quinoline class of heterocyclic compounds, a scaffold present in numerous biologically active molecules. As with any novel chemical entity, a thorough understanding of its physical properties is paramount for its progression in research and development. Among these properties, solubility is arguably one of the most fundamental.
The solubility of a compound dictates:
Process Chemistry: Selection of appropriate solvents for reaction, work-up, and purification (e.g., crystallization).[1]
Formulation Development: The ability to achieve desired drug concentrations in a dosage form is directly dependent on its solubility. Poor solubility is a major hurdle in developing oral and parenteral formulations.[2]
Bioavailability: For a drug to be absorbed, it must first be in solution at the site of absorption. Therefore, solubility is a rate-limiting step for the bioavailability of orally administered drugs.[2][3]
Toxicology Studies: Achieving the necessary concentration for in-vitro and in-vivo toxicology studies requires knowledge of the compound's solubility in relevant vehicles.
This guide provides a systematic approach to establishing a comprehensive solubility profile of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate across a range of common organic solvents.
Prerequisite: Compound Synthesis and Purity Assessment
Accurate solubility measurement is impossible without a pure, well-characterized sample. Any impurities can lead to erroneous results, either by depressing or artificially inflating the measured solubility.
Synthesis of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
The synthesis of quinoline-2-carboxylates can be achieved through various established routes. A plausible approach involves the esterification of the corresponding carboxylic acid, which can be synthesized via methods like the Doebner-von Miller reaction followed by oxidation, or modern one-pot protocols starting from precursors like 2-aminobenzaldehydes.[4][5][6][7]
Illustrative Synthetic Approach:
A common method would be the acid-catalyzed esterification (Fischer esterification) of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid with methanol.
Reaction Setup: Suspend 5,6,7,8-tetrahydroquinoline-2-carboxylic acid in an excess of anhydrous methanol.
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
Purification: The crude product should be purified, typically by column chromatography on silica gel, to yield the pure methyl ester.
Physicochemical Characterization and Purity Validation
Before commencing solubility studies, the identity and purity of the synthesized compound must be rigorously confirmed.
Structural Confirmation:
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ensure no major structural isomers are present.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): An HPLC method should be developed to determine the purity of the compound. The purity should ideally be >98% for solubility studies. The peak area percentage is used to quantify purity.
Differential Scanning Calorimetry (DSC): To determine the melting point and assess the crystalline form of the solid, as polymorphism can significantly affect solubility.[8]
Theoretical Foundations and Predictive Approaches
A strategic approach to solubility profiling begins with an understanding of the theoretical principles governing the dissolution process.
The Thermodynamics of Dissolution
Solubility is an equilibrium phenomenon. When a solid solute is introduced into a solvent, molecules leave the solid surface and enter the solution. Simultaneously, dissolved molecules can redeposit onto the solid. Equilibrium is reached when the rate of dissolution equals the rate of precipitation, resulting in a saturated solution. The solubility is the concentration of the solute in this saturated solution at a given temperature and pressure.[9]
The guiding principle of "like dissolves like" is a useful heuristic. It suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[10] Key factors include:
Polarity: Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.
Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds plays a crucial role.
Dispersion Forces: Van der Waals forces are present in all molecules and are the primary forces in non-polar systems.
Predictive Models for Solvent Screening: Hansen Solubility Parameters (HSP)
To avoid a purely trial-and-error approach, predictive models can guide the initial selection of solvents. Hansen Solubility Parameters (HSP) are a powerful tool for this purpose.[11][12] The total cohesive energy of a substance is divided into three components:
δD: Energy from dispersion forces.
δP: Energy from polar forces.
δH: Energy from hydrogen bonding forces.
Every chemical is assigned three HSP values (δD, δP, δH). The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[13] A "solubility sphere" can be defined for the solute, and solvents whose parameters fall within this sphere are predicted to be good solvents.[9][14] While a full HSP determination is an extensive process, published HSP values for common solvents can be used to select a diverse set for initial screening.
Experimental Design: A Step-by-Step Workflow
This section details the practical steps for determining the solubility profile.
Caption: Workflow for the Shake-Flask Solubility Method.
Quantitative Analysis: Measuring What's in Solution
The choice of analytical technique depends on the compound's properties, the required sensitivity, and available instrumentation. [15]For each method, a proper validation according to ICH guidelines (specificity, linearity, range, accuracy, precision) is essential for trustworthy results.
[16][17]
Caption: Decision tree for selecting an analytical method.
Protocol: HPLC Method Development and Validation
HPLC is the most widely used technique due to its specificity, sensitivity, and accuracy.
[18]
Column and Mobile Phase Selection: Start with a standard C18 reverse-phase column. A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typical. The quinoline structure suggests good UV absorbance around 230-280 nm.
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
Calibration Curve (Linearity): Create a series of at least five standards by serial dilution of the stock solution. Inject each standard in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.99.
Validation:
Accuracy: Analyze samples with known concentrations (spiked samples) and compare the measured value to the true value. Recovery should be within 98-102%.
Precision: Perform repeated injections of the same sample (repeatability) and analyze samples on different days (intermediate precision). The relative standard deviation (RSD) should be <2%.
Protocol: Gravimetric Analysis
This classic method is simple but less sensitive and requires larger sample volumes.
[19][20][21][22]
Sampling: Pipette a known, precise volume (e.g., 5.0 mL) of the filtered saturated solution into a pre-weighed, dry evaporating dish.
Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator. For high-boiling solvents like DMSO, a vacuum oven at elevated temperature may be required.
Drying: Dry the residue to a constant weight in a vacuum oven.
Weighing: Cool the dish in a desiccator and weigh it on an analytical balance.
Calculation: The difference between the final and initial weight of the dish gives the mass of the dissolved solute. Calculate the solubility in mg/mL.
Protocol: Quantitative NMR (qNMR)
qNMR is a powerful primary method that does not require an identical reference standard of the analyte.
[23][24][25][26][27]
Sample Preparation: To a known volume of the filtered saturated solution, add a precise amount of an internal standard (a compound with a known concentration and a simple NMR spectrum that does not overlap with the analyte's signals).
Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).
Calculation: Compare the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard. The concentration of the analyte can be calculated directly from this ratio.
Data Presentation and Interpretation
Results should be presented clearly and concisely. A summary table is the most effective format.
Table 2: Illustrative Solubility Profile of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate at 25 °C
Solvent
Solubility (mg/mL)
Solubility (mM)
Qualitative Descriptor
n-Heptane
<0.1
<0.5
Practically Insoluble
Toluene
5.2
27.2
Slightly Soluble
Dichloromethane (DCM)
150.5
787.1
Freely Soluble
Ethyl Acetate (EtOAc)
45.1
235.8
Soluble
Acetone
98.7
516.1
Freely Soluble
Acetonitrile (ACN)
60.3
315.4
Soluble
Isopropanol (IPA)
22.4
117.1
Soluble
Ethanol
35.8
187.2
Soluble
Methanol
48.9
255.7
Soluble
1,4-Dioxane
85.2
445.5
Freely Soluble
Tetrahydrofuran (THF)
110.6
578.4
Freely Soluble
N,N-Dimethylformamide (DMF)
>200
>1046
Very Soluble
Dimethyl Sulfoxide (DMSO)
>200
>1046
Very Soluble
Note: Molecular Weight of C₁₁H₁₃NO₂ is 191.23 g/mol . Qualitative descriptors are based on USP definitions.
Interpretation: The data should be analyzed in the context of the solvent properties. For example, high solubility in DCM and Toluene but low solubility in Heptane suggests the compound has significant non-polar character but also benefits from interactions with aromatic or halogenated systems. High solubility in polar aprotic solvents like DMSO and DMF is common for many organic molecules. The moderate to good solubility in alcohols indicates that hydrogen bonding interactions are also favorable.
Conclusion
Establishing a comprehensive solubility profile is a foundational activity in chemical and pharmaceutical development. For a novel compound like Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate, a systematic and rigorous approach is essential. This guide provides the theoretical basis, strategic planning, and detailed experimental protocols necessary to generate high-quality, reliable solubility data. By following a workflow that includes meticulous compound synthesis and purification, strategic solvent selection, robust experimental execution via the shake-flask method, and validated quantitative analysis, researchers can build the essential data package needed to support further development, from process optimization to formulation design.
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Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. PubMed. Available at: [Link]
Balaji, K., et al. (2022). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. PubMed. Available at: [Link]
Lin, M., Tesconi, M., & Tischler, M. (2009). Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. International Journal of Pharmaceutics. Available at: [Link]
Yan, A., & Gesteiger, J. (2001). Development of quantitative structure-property relationship models for early ADME evaluation in drug discovery. 1. Aqueous solubility. Journal of Chemical Information and Computer Sciences. Available at: [Link]
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen-solubility.com. Available at: [Link]
Cao, C., & Liu, S. (2011). A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. Molecules. Available at: [Link]
Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. CoatingsTech. Available at: [Link]
Cini, E., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules. Available at: [Link]
Zec, I., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK. Available at: [Link]
Labclinics. (2020). Solubility factors when choosing a solvent. Labclinics. Available at: [Link]
Van der Veen, M. A., et al. (2018). Revisiting Hansen Solubility Parameters by Including Thermodynamics. ChemPhysChem. Available at: [Link]
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]
Mohammed, I. K., & Mousa, E. F. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]
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Nichols, L. (2022). Choice of Solvent. Chemistry LibreTexts. Available at: [Link]
Almanza, O. A., et al. (2020). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design. Available at: [Link]
Popović, G., Čakar, J., & Agbaba, D. (2014). Development and validation of a RP-HPLC method for determination of solubility of furosemide. ResearchGate. Available at: [Link]
Teder, A. (1969). A gravimetric procedure for the determination of wet precipitated sulphur, dissolved sulphur, soluble sulphides and hydrogen sulphide. Svensk Papperstidning. Available at: [Link]
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Thermodynamic stability of tetrahydroquinoline ester derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of Tetrahydroquinoline Ester Derivatives Abstract Tetrahydroquinoline (THQ) derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a w...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Tetrahydroquinoline Ester Derivatives
Abstract
Tetrahydroquinoline (THQ) derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] The incorporation of an ester functional group is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. However, the inherent reactivity of the ester linkage presents a significant challenge to the chemical stability of the final drug candidate. This guide provides a comprehensive technical overview of the thermodynamic stability of tetrahydroquinoline ester derivatives for researchers, scientists, and drug development professionals. We will explore the fundamental principles governing their stability, delve into the primary degradation pathways, present detailed protocols for stability assessment, and discuss the critical interplay between molecular structure and environmental factors.
Introduction: Thermodynamic vs. Kinetic Stability in Drug Development
In the context of drug development, stability refers to the capacity of a pharmaceutical product to retain its essential properties within specified limits throughout its shelf life. It is crucial to distinguish between two related concepts:
Thermodynamic Stability: This refers to the relative energy state of a molecule. A thermodynamically unstable molecule has a high Gibbs free energy and will, given an available pathway, spontaneously transform into a lower-energy, more stable state (i.e., its degradation products). The degradation of an ester to its constituent carboxylic acid and alcohol is almost always a thermodynamically favorable process.
Kinetic Stability: This refers to the rate at which a thermodynamically unstable molecule degrades. A high activation energy barrier can make a molecule kinetically stable, or "metastable," even if its degradation is thermodynamically favored.
For drug development professionals, while the thermodynamic drive to degrade is a given for ester-containing molecules, the primary focus is on understanding and maximizing kinetic stability . This guide will, therefore, focus on the practical assessment of degradation—the observable outcome of thermodynamic instability—and the factors that influence its rate.
The tetrahydroquinoline nucleus, a partially saturated heterocyclic system, offers unique electronic and conformational properties that influence the reactivity of appended functional groups like esters.[2] Understanding these influences is paramount for designing stable and effective drug candidates.
Core Factors Influencing the Stability of Tetrahydroquinoline Esters
The stability of a tetrahydroquinoline ester is not an intrinsic constant but is profoundly influenced by a combination of molecular structure and external conditions.[3][4]
Intrinsic Molecular Factors
Electronic Effects: The electronic nature of substituents on both the tetrahydroquinoline ring and the ester's alcohol/acid portion can significantly alter stability.
On the THQ Ring: Electron-withdrawing groups (EWGs) on the aromatic portion of the THQ ring can decrease the electron density on the ester carbonyl, making it less susceptible to nucleophilic attack, particularly in base-catalyzed hydrolysis. Conversely, electron-donating groups (EDGs) can increase susceptibility.
On the Ester Group: The structure of the R' group in the ester moiety (-COOR') influences steric hindrance and the stability of the corresponding alcohol leaving group. Bulky R' groups can sterically shield the carbonyl carbon from attack, slowing hydrolysis.[5]
Steric Hindrance: The three-dimensional arrangement of atoms around the ester group can physically block the approach of a nucleophile (like H₂O or OH⁻). Substituents at positions C2 and C8 of the THQ scaffold can provide significant steric shielding.
Conformational Effects: The partially saturated ring of the THQ system is not planar. Its conformation can influence the orientation of the ester group, potentially leading to intramolecular catalysis or steric shielding that would not be present in a simple aromatic ester.
Extrinsic Environmental Factors
pH: The pH of the environment is arguably the most critical factor for ester stability. Hydrolysis, the primary degradation pathway, is catalyzed by both acid (H⁺) and base (OH⁻).[6][7] Most esters exhibit a U-shaped pH-rate profile, with maximum stability typically found in the mildly acidic range (pH 4-5).[6][8]
Temperature: An increase in temperature accelerates the rate of chemical reactions, including hydrolysis and oxidation, as described by the Arrhenius equation.[4][8] Therefore, storage at controlled, and often reduced, temperatures is essential.
Oxidation: While the ester group itself is not easily oxidized, the tetrahydroquinoline ring system can be susceptible to oxidation, especially at the nitrogen atom or electron-rich positions on the benzene ring.[9] This can lead to the formation of N-oxides or quinolones, fundamentally altering the molecule.
Light (Photostability): Exposure to light, particularly in the UV range, can provide the energy needed to initiate photochemical degradation reactions.[10] Photostability testing is a mandatory part of regulatory stability packages.
The interplay of these factors is summarized in the table below.
Factor
Type
Effect on Stability
Underlying Mechanism
pH
Extrinsic
Highly pH-dependent; minimum degradation typically at pH 4-5.
Acid- and base-catalyzed hydrolysis of the ester linkage.[6]
Temperature
Extrinsic
Decreased stability with increasing temperature.
Increased reaction rates for all degradation pathways (Arrhenius relationship).[4]
Substituents (EWG/EDG)
Intrinsic
EWGs can increase stability; EDGs can decrease it.
Modulation of the electrophilicity of the ester carbonyl carbon.
Steric Hindrance
Intrinsic
Increased stability with bulkier groups near the ester.
Physical shielding of the reaction center from nucleophilic attack.[5]
Oxidizing Agents
Extrinsic
Can lead to degradation of the THQ ring system.
Oxidation of the nitrogen atom or the aromatic ring.[9]
Light Exposure
Extrinsic
Can induce photodegradation.
Absorption of photons provides energy to initiate bond cleavage or other reactions.[10]
Primary Degradation Pathways
Understanding the likely chemical reactions that lead to degradation is essential for identifying potential degradants and developing stability-indicating analytical methods.
Hydrolysis
Hydrolysis is the most common degradation pathway for any ester-containing drug candidate.[6][7] It involves the cleavage of the ester bond by water to form a carboxylic acid and an alcohol. This reaction is thermodynamically favorable and can be catalyzed by both acids and bases.
Base-Catalyzed Hydrolysis: Involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This is often the dominant pathway at neutral and basic pH.
Acid-Catalyzed Hydrolysis: Involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.
Caption: Key degradation pathways for tetrahydroquinoline ester derivatives.
Oxidation
The THQ scaffold, particularly the nitrogen heteroatom and the electron-rich aromatic ring, can be susceptible to oxidation. Common oxidizing agents that might be encountered during manufacturing or in a formulation (e.g., peroxide impurities) can trigger this pathway. The resulting degradants, such as N-oxides or hydroxylated species, could have different pharmacological and toxicological profiles.
Experimental Assessment of Stability: A Practical Guide
A systematic approach to stability testing is required by regulatory agencies like the ICH, FDA, and EMA.[11][12] Forced degradation (or stress testing) is the cornerstone of this process.
The Goal of Forced Degradation Studies
Forced degradation studies expose the drug substance to stress conditions more severe than those used for accelerated stability testing.[11][13] The primary objectives are:
To Identify Degradation Products: To elucidate the structure of likely degradants that could form during long-term storage.
To Understand Degradation Pathways: To determine the chemical routes of decomposition (e.g., hydrolysis, oxidation).
To Develop Stability-Indicating Methods: To prove that the chosen analytical method (typically HPLC) can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[11][14]
A successful study aims for a target degradation of 5-20%.[11][13] Over-stressing can lead to secondary degradants not relevant to real-world stability, while under-stressing provides insufficient information.[13]
Protocol: A Step-by-Step Forced Degradation Workflow
The following protocol outlines a typical workflow for a forced degradation study of a novel tetrahydroquinoline ester derivative.
Step 1: Preparation of Stock Solutions
Accurately weigh and dissolve the tetrahydroquinoline ester API in a suitable solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).
Step 2: Application of Stress Conditions
For each condition, dilute the stock solution with the stressor to a target concentration (e.g., 100 µg/mL). Prepare a control sample diluted with the solvent used for the stressor (e.g., water for hydrolysis studies).
After the specified stress period, cool the samples to room temperature.
Neutralize the acid and base hydrolysis samples by adding an equimolar amount of base or acid, respectively. This is critical to stop the reaction before analysis.
Dilute all samples (including the control) to a final target concentration suitable for the analytical method (e.g., 10 µg/mL) using the mobile phase.
Method: A reversed-phase HPLC method is the industry standard.[14][18]
Column: C18 or C8, 5 µm particle size.
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or formate, pH 3-7) and an organic solvent (acetonitrile or methanol).
Detection: A Photodiode Array (PDA) detector is crucial. It allows for peak purity analysis by comparing UV spectra across a single peak, helping to ensure that the main API peak is not co-eluting with a degradant.[14]
Analysis: Inject the control and all stressed samples. Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent API.
Step 5: Data Analysis and Mass Balance
Calculate the percentage of degradation for the parent drug in each condition.
Assess the "mass balance." The sum of the assay value of the parent API and the levels of all known and unknown degradation products should ideally be close to 100% of the initial concentration. This confirms that all major degradants are being detected.
Use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the degradation products, which is a critical step in their structural elucidation.
Caption: A typical experimental workflow for forced degradation studies.
Conclusion for the Drug Development Professional
The thermodynamic instability of the ester functional group is a fundamental chemical property that must be managed through rational drug design and formulation. For tetrahydroquinoline ester derivatives, this is compounded by the reactivity of the heterocyclic core itself. A thorough understanding of the factors influencing stability—pH, temperature, molecular structure, and susceptibility to oxidation—is not merely an academic exercise; it is a prerequisite for successful drug development.
Implementing a rigorous forced degradation strategy early in the development process is essential. It provides invaluable data that informs lead candidate selection, guides formulation development to maximize kinetic stability, and establishes the validated analytical methods required for regulatory submission. By treating stability as a critical quality attribute from the outset, researchers can mitigate risks, reduce development timelines, and ultimately deliver safer, more effective medicines.
References
Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024). MDPI. Available at: [Link]
Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]
Pingen, D., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters. Available at: [Link]
Paizs, C., et al. (2006). Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters. European Journal of Organic Chemistry. Available at: [Link]
Various Authors. (Updated). Synthesis of tetrahydroquinolines. Organic Chemistry Portal. Available at: [Link]
Virgil, S. C., et al. (2024). Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. Accounts of Chemical Research. Available at: [Link]
Sagan, F., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. Available at: [Link]
Sagan, F., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. Available at: [Link]
Thermodynamics of tetrahydroquinoline oxidation. (2021). ResearchGate. Available at: [Link]
A state-of-the-art review of quinoline degradation and technical bottlenecks. (2024). ResearchGate. Available at: [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Available at: [Link]
Drug degradation pathways. Pharmacy 180. Available at: [Link]
Kapitonov, A. V., et al. (2024). Thermodynamics of the Sorption of Quinoline Derivatives, 1,2,3,4-Tetrahydroquinoline and Pyridazino[4,5-c]Quinoline Under Conditions of RP HPLC. ResearchGate. Available at: [Link]
Forced degradation studies – comparison between ICH, EMA, FDA and WHO. (2014). DGRA. Available at: [Link]
DRUG STABILITY. (n.d.). IJSDR. Available at: [Link]
Shaw, S. K., et al. (2025). Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment. Archiv der Pharmazie. Available at: [Link]
Singh, S., & Kumar, V. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. (2020). ChemRxiv. Available at: [Link]
CHEMICAL BASIS OF STABILITY OF DRUG. IIP Series. Available at: [Link]
Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety. (2020). ResearchGate. Available at: [Link]
Balasubramaniyan, V. (1951). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]
Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]
Drug stability. (2023). Journal of Pharmaceutics & Drug Delivery Research. Available at: [Link]
Various Factor Affecting Stability of Formulation. (2012). Scribd. Available at: [Link]
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Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. (2024). ResearchGate. Available at: [Link]
Al-Sabti, O. A., & Harun, A. (2014). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Acta Poloniae Pharmaceutica. Available at: [Link]
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. Available at: [Link]
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Literature review on 5,6,7,8-tetrahydroquinoline-2-carboxylate derivatives
An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinoline-2-carboxylate Derivatives: A Versatile Scaffold for Modern Drug Discovery Foreword: Unveiling a Scaffold with Untapped Potential In the landscape of medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinoline-2-carboxylate Derivatives: A Versatile Scaffold for Modern Drug Discovery
Foreword: Unveiling a Scaffold with Untapped Potential
In the landscape of medicinal chemistry, the 5,6,7,8-tetrahydroquinoline (THQ) core is a well-established privileged scaffold, forming the foundation of numerous biologically active compounds.[1][2] Its rigid, three-dimensional structure provides a robust framework for presenting functional groups to biological targets. Parallelly, the aromatic quinoline-2-carboxylic acid moiety has independently demonstrated significant pharmacological promise, particularly in the realms of oncology and inflammation.[3]
This guide bridges these two areas, presenting a comprehensive analysis and forward-looking prospectus on the 5,6,7,8-tetrahydroquinoline-2-carboxylate scaffold. By saturating the benzene ring of the parent quinoline-2-carboxylate, we introduce conformational flexibility and a distinct three-dimensional geometry, creating a novel chemical space ripe for exploration. The available literature strongly suggests that this underexplored class of compounds represents a significant opportunity for the development of next-generation therapeutics. This document is designed for researchers, scientists, and drug development professionals, providing the foundational knowledge—from synthesis to biological rationale—to pioneer research in this promising area.
Synthetic Strategy: The Gateway to the Scaffold
The most logical and efficient pathway to access the 5,6,7,8-tetrahydroquinoline-2-carboxylate core is through the catalytic hydrogenation of its aromatic precursor, the corresponding quinoline-2-carboxylate. This approach is advantageous for several reasons:
Starting Material Availability: Quinoline-2-carboxylic acid and its esters are commercially available and can be synthesized through established methods like the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[4]
High-Yield Conversion: The hydrogenation of the quinoline ring system is a well-documented and high-yielding transformation. Modern catalytic systems offer excellent control and efficiency.
Thermodynamic Favorability: The 5,6,7,8-tetrahydroquinoline isomer is often the thermodynamically more stable product compared to the 1,2,3,4-tetrahydro isomer, particularly under conditions that allow for isomerization.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for 5,6,7,8-tetrahydroquinoline-2-carboxylate.
Experimental Protocol: Synthesis of Ethyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
This protocol details the catalytic hydrogenation of ethyl quinoline-2-carboxylate. The rationale is to reduce the benzenoid portion of the quinoline ring system selectively, yielding the desired tetrahydro- derivative.
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
Charging the Vessel: To the vessel, add ethyl quinoline-2-carboxylate (1.0 eq) and anhydrous ethanol (approx. 10-15 mL per gram of substrate). Add the 10% Pd/C catalyst (5-10 mol% by weight relative to the substrate). Scientist's Note: The catalyst loading is a critical parameter that may require optimization. A lower loading may increase reaction time, while a higher loading can improve efficiency but may be less cost-effective.
Hydrogenation: Seal the vessel. Purge the system with hydrogen gas several times to remove any residual air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-15 atm).
Reaction: Begin vigorous stirring and heat the reaction mixture to a temperature of 60-80 °C. The reaction is exothermic, so monitor the temperature carefully.
Monitoring: The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases (usually within 4-8 hours).
Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.
Catalyst Removal: Dilute the reaction mixture with additional ethanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol to ensure complete recovery of the product. Safety Note: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Keep the filter cake wet with solvent during and after filtration.
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude ethyl 5,6,7,8-tetrahydroquinoline-2-carboxylate can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure product.
Biological Rationale: An Evidence-Based Case for Investigation
While direct biological data for the target scaffold is limited, a compelling case for its investigation can be built upon the established activities of its direct aromatic precursor and closely related analogues.
Anticancer Potential
The quinoline core is a cornerstone of many anticancer drugs.[5][6] Critically, the direct precursor, quinoline-2-carboxylic acid , has been shown to possess significant antiproliferative activity. A recent study demonstrated its cytotoxicity against both mammary (MCF7) and cervical (HELA) cancer cell lines.[3]
Rationale for Investigation: The saturation of the quinoline ring to the THQ derivative introduces a three-dimensional structure that can alter binding kinetics, improve selectivity, and potentially reduce off-target effects compared to its planar aromatic counterpart. The ester functionality of the target compound also enhances lipophilicity, which may improve cell membrane permeability, a crucial factor for intracellular drug action.
Key Experimental Protocol: MTT Cytotoxicity Assay
This assay is a standard colorimetric method for assessing the in-vitro cytotoxic effects of a compound on cancer cell lines.
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test compound (ethyl 5,6,7,8-tetrahydroquinoline-2-carboxylate) in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Potential
Research has explicitly shown that moving substituents from the carbocyclic ring to the 2-position of the 5,6,7,8-tetrahydroquinoline scaffold is a successful strategy for designing potent anti-inflammatory agents.[4][7] Furthermore, the carboxylic acid functional group is a classic pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs), where it often serves as a key binding element for targets like cyclooxygenase (COX) enzymes.[8]
The convergence of these two principles—the viability of the 2-position for activity and the established role of the carboxylate group in anti-inflammatory drugs—provides a powerful rationale for investigating 5,6,7,8-tetrahydroquinoline-2-carboxylate derivatives as novel anti-inflammatory agents.
Caption: Hypothesized inhibition of the COX pathway by THQ-2-carboxylate.
Neuroprotective Potential
Excitotoxicity, a pathological process involving the overactivation of excitatory amino acid receptors like the N-methyl-D-aspartate (NMDA) receptor, is a key mechanism in neuronal damage in stroke and neurodegenerative diseases.[9] A patent for the related compound, E-4-(4-Acetylamino-phenylcarbamoylmethylene)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid , describes its function as an antagonist of excitatory amino acids at the strychnine-insensitive glycine site of the NMDA receptor.[10]
This finding is highly significant. It establishes that a saturated tetrahydroquinoline-2-carboxylic acid scaffold can effectively interact with this critical neuroprotective target. The 5,6,7,8-isomer represents a novel, structurally distinct yet functionally related scaffold that warrants immediate investigation for similar neuroprotective properties. Its different conformational profile may lead to improved affinity, selectivity, or pharmacokinetic properties compared to the 1,2,3,4-isomer.
Future Directions: A Roadmap for Drug Development
The 5,6,7,8-tetrahydroquinoline-2-carboxylate scaffold is not a single entity but a platform for extensive optimization. The following outlines a logical progression for a drug discovery program based on this core.
Roadmap for Scaffold Optimization:
Ester and Amide Library Synthesis:
Objective: Modulate solubility, cell permeability, and metabolic stability.
Actions: Synthesize a small library by varying the ester group (methyl, propyl, benzyl) and preparing the corresponding primary, secondary, and tertiary amides. The free carboxylic acid should also be synthesized and tested, as it may be the active form in vivo after ester hydrolysis.
Substitution on the Carbocyclic Ring:
Objective: Explore new binding interactions and improve potency/selectivity.
Actions: Introduce small substituents (e.g., methyl, fluoro, hydroxyl) at positions 5, 6, 7, and 8 of the tetrahydroquinoline ring. This can be achieved by starting the synthesis with appropriately substituted anilines or cyclohexanones.
Chiral Resolution:
Objective: Investigate stereospecific activity.
Actions: If any position on the carbocyclic ring is substituted, a chiral center will be created. The enantiomers should be separated (e.g., by chiral HPLC) and tested individually, as biological activity is often stereospecific.
In-depth Mechanism of Action (MoA) Studies:
Objective: Identify the specific biological targets for active compounds.
Actions: For compounds showing promising activity in initial screens, conduct further assays. For anticancer hits, this could include cell cycle analysis, apoptosis assays, and kinase profiling. For anti-inflammatory hits, specific COX-1/COX-2 inhibition assays would be critical.
Conclusion
The 5,6,7,8-tetrahydroquinoline-2-carboxylate framework stands at the intersection of known pharmacophores and novel chemical space. The strong, documented anticancer and anti-inflammatory activities of its aromatic precursor, combined with evidence that both the 2-position of the THQ ring and the saturated THQ-2-carboxylate isomer are pharmacologically relevant, provides a robust, data-driven rationale for its investigation. This guide has outlined the most efficient synthetic route to the core scaffold and provided a clear, evidence-based roadmap for its biological evaluation. For research groups seeking to discover and develop novel therapeutics, the 5,6,7,8-tetrahydroquinoline-2-carboxylate scaffold represents a promising and largely uncharted territory with a high potential for success.
References
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Al-Warhi, T., et al. (2019). New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. Molecules, 24(7), 1295. Available at: [Link]
Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry, 38(9), 1473-1481. Available at: [Link]
Al-Suhaimi, K.S., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Pharmaceuticals, 14(10), 1042. Available at: [Link]
Fathy, N.M., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Molecules, 26(19), 5988. Available at: [Link]
ACS Publications. (1995). Synthesis and Antiinflammatory Activity of Certain 5,6,7,8-Tetrahydroquinolines and Related Compounds. Journal of Medicinal Chemistry. Available at: [Link]
Zarranz, B., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 29(22), 5006. Available at: [Link]
ResearchGate. (2025). Synthesis, docking studies and anti-inflammatory activity of some 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds. Available at: [Link]
Royal Society of Chemistry. (n.d.). Metal-free three-component assemblies of anilines, α-keto acids and alkyl lactates for quinoline synthesis and their anti-inflammatory activity. Organic & Biomolecular Chemistry. Available at: [Link]
Summers, J.B., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. Available at: [Link]
Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. Available at: [Link]
Royal Society of Chemistry. (n.d.). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Available at: [Link]
Semantic Scholar. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Available at: [Link]
Fernandes, C., et al. (2025). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. Molecules, 31(1), 1. Available at: [Link]
ResearchGate. (2025). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Available at: [Link]
Ohtaka, H., et al. (1996). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 44(1), 95-104. Available at: [Link]
Google Patents. (n.d.). Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
ResearchGate. (n.d.). Neuroprotective or Neurotoxic Activity of 1Methyl1,2,3,4-tetrahydroisoquinoline and Related Compounds. Available at: [Link]
Zhang, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4786. Available at: [Link]
The pKa and Basicity of the Tetrahydroquinoline Nitrogen: Stereoelectronic Effects and Medicinal Chemistry Applications
Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged bicyclic structure widely utilized in drug discovery, appearing in agents ranging from selective estrogen receptor modulators to antiviral...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged bicyclic structure widely utilized in drug discovery, appearing in agents ranging from selective estrogen receptor modulators to antiviral compounds. A fundamental physicochemical parameter governing the pharmacokinetic and pharmacodynamic behavior of THQ is the basicity of its nitrogen atom. Because the nitrogen is embedded within a saturated ring but directly fused to an aromatic system, its lone pair is subject to complex stereoelectronic constraints. This technical guide explores the causality behind the pKa of the THQ nitrogen, detailing the structural logic, experimental validation protocols, and critical implications for medicinal chemistry.
Quantitative Basicity: The pKa Landscape
To understand the basicity of THQ, it must be contextualized against other nitrogenous heterocycles and aniline derivatives. The basicity of an amine is inversely proportional to the delocalization of its nitrogen lone pair; greater delocalization into an aromatic
-system reduces electron density at the nitrogen, lowering the pKa of its conjugate acid.
Table 1: Comparative pKa Values of Nitrogenous Scaffolds
Data synthesized from authoritative spectroscopic and computational evaluations[1][2].
Stereoelectronic Causality: Why is THQ a Weak Base?
While it is intuitive that THQ is less basic than piperidine due to aniline-like resonance, the nuanced difference between THQ (pKa ~5.1) and its 5-membered analog, indoline (pKa ~5.5), reveals the profound impact of ring strain on orbital hybridization[1][3].
In indoline , the 5-membered ring imposes an internal bond angle of approximately 108°. This tight geometry strongly favors an
hybridized nitrogen (ideal angle 109.5°) over a planar hybridized nitrogen (ideal angle 120°). Because the nitrogen resists planarization, its lone pair is forced out of parallel alignment with the -orbitals of the adjacent aromatic ring. This steric inhibition of resonance localizes electron density on the nitrogen, making it more available to accept a proton, thereby increasing its basicity[3].
In contrast, the 6-membered ring of tetrahydroquinoline possesses greater conformational flexibility, naturally adopting a puckered half-chair conformation. This flexibility allows the nitrogen atom to achieve a nearly planar
geometry without excessive ring strain. Consequently, the nitrogen lone pair achieves optimal orbital overlap with the aromatic -system. The resulting extensive delocalization pulls electron density away from the nitrogen, rendering THQ a weaker base than indoline[1][3].
Fig 1: Stereoelectronic logic dictating the basicity differences between Indoline and THQ.
For weakly basic, poorly water-soluble compounds like THQ, standard potentiometric titration often yields noisy data. UV-Vis spectrophotometric titration is the superior methodology.
The Causality of the Method: Protonation of the THQ nitrogen fundamentally alters its electronic structure by removing the lone pair from conjugation with the aromatic ring. This structural shift induces a pronounced hypsochromic (blue) shift and a change in molar absorptivity (
) in the UV spectrum, allowing highly sensitive tracking of the ionization state.
Self-Validating System Design: The hallmark of a successful spectrophotometric titration is the presence of an isosbestic point (a specific wavelength where total absorbance remains constant regardless of pH). The emergence of a sharp isosbestic point mathematically guarantees that only two absorbing species (the free base and the conjugate acid) are in equilibrium, validating the purity of the system and the accuracy of the extracted pKa.
Step-by-Step Protocol
Solution Preparation: Prepare a
M stock solution of the THQ derivative in a standardized aqueous buffer system (using a minimal amount of methanol cosolvent, <5%, to ensure complete dissolution).
Titration Execution: Gradually titrate the solution using 0.1 M HCl or NaOH to sweep a pH range of 2.0 to 8.0. Monitor the pH continuously with a calibrated glass electrode.
Spectral Acquisition: At each 0.5 pH unit interval, record the UV-Vis absorption spectrum from 200 nm to 400 nm.
Data Verification: Overlay the spectra to verify the presence of an isosbestic point, confirming a clean two-state equilibrium.
Mathematical Extraction: Plot the change in absorbance (
) at the wavelength of maximum variance () against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the thermodynamic pKa.
Fig 2: Self-validating UV-Vis spectrophotometric workflow for THQ pKa determination.
Medicinal Chemistry Implications: THQ vs. TIQ
The pKa of a drug candidate dictates its ionization state at physiological pH (7.4), which directly governs ADME properties (solubility, membrane permeability) and target engagement.
Because THQ has a pKa of ~5.1, it exists predominantly (>99%) in its neutral, un-ionized form in systemic circulation. This neutrality confers excellent lipid membrane permeability—highly favorable for oral bioavailability and blood-brain barrier (BBB) penetration—but it precludes the nitrogen from acting as a cation to form strong electrostatic interactions (salt bridges) with target proteins.
Conversely, shifting the nitrogen atom just one position away from the aromatic ring yields the 1,2,3,4-tetrahydroisoquinoline (TIQ) scaffold. Isolated from the
-system by a methylene spacer, the TIQ nitrogen behaves as an aliphatic amine with a pKa of ~9.5, meaning it is >99% protonated at physiological pH.
Case Study: CXCR4 Antagonist Optimization
The critical nature of this pKa differential was demonstrated during the optimization of Tetrahydroisoquinoline-Based CXCR4 Antagonists for HIV treatment[4]. Researchers found that TIQ derivatives exhibited potent antiviral activity because the protonated nitrogen (pKa ~9.5) formed a vital salt bridge with an aspartate/glutamate residue in the receptor's binding pocket[4].
When the researchers replaced the TIQ scaffold with a THQ scaffold to explore structure-activity relationships, the resulting compounds showed a complete loss of antiviral efficacy[4]. The THQ nitrogen (pKa ~5.1) remained neutral at physiological pH, failing to form the requisite salt bridge[4]. This highlights how a simple structural isomerism—moving the nitrogen one atom over—shifts the pKa by >4 units, completely altering the pharmacodynamics of the molecule.
References
Essentials of Heterocyclic Chemistry-I | Baran Lab
Source: baranlab.org
URL:[Link]
UC Santa Barbara - eScholarship.org (Probing Aniline-Based DASAs)
Source: escholarship.org
URL:[Link]
13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines
Source: semanticscholar.org
URL:[Link]
Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists
Source: nih.gov (PMC)
URL:[Link]
Application Note: Precision Hydrolysis of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
This Application Note is designed for researchers and process chemists requiring a robust, scalable, and scientifically grounded protocol for the hydrolysis of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate. Abstract &...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists requiring a robust, scalable, and scientifically grounded protocol for the hydrolysis of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate.
Abstract & Strategic Overview
The hydrolysis of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate (M-THQ-2-C) to its corresponding acid is a pivotal transformation in the synthesis of metalloproteinase inhibitors and histone demethylase modulators. While ester hydrolysis is a fundamental reaction, this specific substrate presents a unique amphoteric challenge .
The product, 5,6,7,8-tetrahydroquinoline-2-carboxylic acid , contains a basic pyridine nitrogen (pKa ~6.5) and an acidic carboxyl group (pKa ~3.5). Standard acidic workups often trap the product as a water-soluble hydrochloride salt, leading to poor recovery during organic extraction. Conversely, insufficient acidification leaves the product as a carboxylate salt.
This guide provides a Self-Validating Protocol that targets the molecule's isoelectric point (pI) for maximum recovery, utilizing Lithium Hydroxide (LiOH) for mild research-scale applications and Sodium Hydroxide (NaOH) for robust scale-up.
Chemical Mechanism & Rationale
The reaction proceeds via a B_Ac2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.
Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Collapse: The intermediate collapses, expelling the methoxide leaving group.
Irreversible Deprotonation: The generated carboxylic acid is immediately deprotonated by the basic medium (or the expelled methoxide), driving the equilibrium forward to the carboxylate salt.
Critical Insight: Unlike simple phenyl esters, the adjacent tetrahydroquinoline ring acts as an electron donor, slightly reducing the electrophilicity of the carbonyl carbon compared to a standard pyridine. However, the reaction remains rapid at ambient temperature due to the minimal steric hindrance at the 2-position.
Visualization: Reaction Workflow
Figure 1: Mechanistic pathway from ester substrate to isolated free acid.
Experimental Protocols
Protocol A: High-Yield Research Scale (LiOH Method)
Solvent: THF (Tetrahydrofuran) / Distilled Water (3:1 ratio)
Quench: 1M HCl
Step-by-Step Procedure
Dissolution: In a round-bottom flask, dissolve the substrate in THF (10 mL per gram of substrate). Ensure complete dissolution.
Reagent Addition: Dissolve LiOH·H₂O in water (3.3 mL per gram of substrate) and add this solution dropwise to the stirring THF mixture.
Why: Pre-dissolving LiOH prevents "hot spots" of high basicity that could degrade sensitive impurities.
Reaction: Stir vigorously at Room Temperature (20–25°C) .
Monitoring: Check by TLC (50% EtOAc/Hexane) or LCMS after 2 hours. The ester spot (Rf ~0.6) should disappear; the acid/salt remains at the baseline.
Concentration: Once complete, concentrate the reaction mixture under reduced pressure (Rotovap, 35°C) to remove THF. You will be left with an aqueous slurry.
Reflux: If reaction kinetics are slow at scale, heat to 50°C (do not exceed 60°C to avoid potential decarboxylation, though unlikely for this specific scaffold).
Precipitation Isolation: Instead of extraction, scale-up often allows for direct filtration.
After removing Methanol, acidify the concentrated aqueous solution to pH 4.5.
Stir at 0°C for 2 hours to maximize crystallization.
Filter the solid precipitate and wash with cold water and diethyl ether.
Quantitative Data Summary
Parameter
Protocol A (LiOH)
Protocol B (NaOH)
Scale
10 mg - 5 g
> 5 g
Solvent System
THF / Water (3:1)
MeOH / Water (4:1)
Temperature
23°C (RT)
23°C - 50°C
Reaction Time
2 - 4 Hours
1 - 3 Hours
Workup pH
4.0 - 5.0
4.0 - 5.0
Typical Yield
92 - 98%
85 - 92%
Primary Risk
Emulsion during extraction
Salt contamination in filter cake
Troubleshooting & Self-Validation
To ensure the protocol is working (Self-Validation), check these checkpoints:
Checkpoint 1: The "Disappearing Spot"
Test: TLC in 1:1 EtOAc/Hexane.
Result: Starting material (UV active) must be invisible. If a baseline spot appears, it confirms the formation of the polar carboxylate.
Checkpoint 2: The pH Trap
Problem: Low recovery.
Cause: pH was likely too low (< 2.0). At pH 1, the pyridine nitrogen is protonated (
) and the carboxylic acid is protonated (). This cationic species is highly water-soluble and will not extract into DCM.
Solution: Back-titrate with saturated NaHCO₃ to pH 4.5 to restore the zwitterion/neutral form.
Checkpoint 3: Decarboxylation
Problem: Loss of product mass; formation of 5,6,7,8-tetrahydroquinoline (oil).
Cause: Excessive heat (>80°C) during hydrolysis or workup. Picolinic acid derivatives are prone to thermal decarboxylation.
Prevention: Keep rotovap bath < 40°C.
Visualization: Workup Logic
Figure 2: The critical importance of pH control during isolation.
References
Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. (2022).[2][3][4] Available at: [Link]
National Institutes of Health (PubChem). Methyl 5,6,7,8-tetrahydroquinoline-8-carboxylate Compound Summary. Available at: [Link]
Organic Chemistry Portal. Synthesis of Tetrahydroquinolines. Available at: [Link][5]
Application Note: Amide Coupling Strategies for Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
Executive Summary This guide details the synthetic protocols for converting Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate into its corresponding carboxamides. This scaffold is a privileged structure in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the synthetic protocols for converting Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate into its corresponding carboxamides. This scaffold is a privileged structure in medicinal chemistry, appearing in C5a receptor antagonists, anti-inflammatory agents, and kinase inhibitors.
Unlike simple benzoate esters, the 2-carboxylate position on the tetrahydroquinoline ring introduces specific electronic and steric considerations. The adjacent pyridine nitrogen allows for chelation effects, while the electron-donating nature of the fused cyclohexyl ring reduces the electrophilicity of the ester carbonyl compared to simple pyridine-2-carboxylates (picolinates).
This note presents two validated pathways:
Route A (Standard): Hydrolysis to the carboxylic acid followed by HATU-mediated coupling. Recommended for high-value amines and library synthesis.
Route B (Direct): Lewis-acid mediated direct aminolysis using Trimethylaluminum (AlMe3). Recommended for unreactive amines (e.g., anilines) or to bypass the acid intermediate.
Chemical Strategy & Decision Tree
The choice of method depends on the amine partner and the scale of the reaction.
Figure 1: Strategic decision tree for selecting the optimal coupling pathway.
Detailed Protocols
Protocol A: Hydrolysis and HATU Coupling (The "Gold Standard")
Mechanism: Saponification followed by formation of an active ester (OAt-ester) which reacts with the amine.
Why this works: The tetrahydroquinoline nitrogen is basic.[1] Direct coupling of the acid requires a reagent like HATU that suppresses racemization (if chiral centers are present) and drives the reaction despite the steric bulk of the ortho-ring fusion.
Step 1: Hydrolysis to 5,6,7,8-tetrahydroquinoline-2-carboxylic acid
Reagent
Equivalents
Role
Methyl Ester
1.0
Substrate
LiOH·H₂O
2.0 - 3.0
Hydrolysis Base
THF/Water (3:1)
0.2 M
Solvent System
HCl (1M)
As needed
Acidification
Procedure:
Dissolve Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate (1.0 equiv) in THF/Water (3:1 v/v).
Add LiOH·H₂O (2.5 equiv) in one portion.
Stir vigorously at Room Temperature for 2–4 hours.
Note: Monitor by LCMS. The acid is highly polar; look for the mass [M+H]+ = 178.2.
Workup:
Concentrate under reduced pressure to remove THF.
Cool the remaining aqueous layer to 0°C.
Carefully acidify to pH ~3–4 using 1M HCl.
Critical: Do not acidify below pH 2, as the pyridine nitrogen will protonate, making the product water-soluble (zwitterionic form).
Extract with EtOAc (3x) or DCM/iPrOH (3:1) if solubility is poor.
Dry over Na₂SO₄ and concentrate.[2] The crude acid is usually pure enough for coupling.
Step 2: HATU-Mediated Amide Coupling
Reagent
Equivalents
Role
Carboxylic Acid
1.0
Substrate
Amine (R-NH₂)
1.1 - 1.2
Nucleophile
HATU
1.2 - 1.5
Coupling Reagent
DIPEA
3.0
Base
DMF
0.1 M
Solvent
Procedure:
Dissolve the carboxylic acid (from Step 1) in anhydrous DMF.
Add DIPEA (3.0 equiv) and stir for 5 minutes.
Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 10–15 minutes to form the activated ester.
Add the Amine (1.1 equiv).
Stir at Room Temperature for 2–16 hours.
Workup:
Dilute with EtOAc.
Wash sequentially with sat.[2] NaHCO₃ (2x), Water (1x), and Brine (1x).
Note: If the product contains basic nitrogens, avoid acidic washes.
Purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Direct Aminolysis (Trimethylaluminum Mediated)
Mechanism: Formation of a highly reactive aluminum amide species (Al-N bond) which attacks the ester carbonyl.
Why this works: The tetrahydroquinoline ester is less electrophilic than standard benzoates due to the electron-donating alkyl ring. Thermal aminolysis often fails. AlMe3 activates the amine and coordinates the ester carbonyl, overcoming the energy barrier.
⚠️ SAFETY WARNING: Trimethylaluminum (AlMe3) is pyrophoric. Handle strictly under inert atmosphere (N₂ or Ar).
Reagent
Equivalents
Role
Amine (R-NH₂)
1.2 - 1.5
Nucleophile
AlMe3 (2M in Toluene)
1.5 - 2.0
Activator
Methyl Ester
1.0
Substrate
Toluene or DCM
0.1 - 0.2 M
Solvent
Procedure:
Activation (The "Pre-complexation"):
In a flame-dried flask under N₂, dissolve the Amine (1.2 equiv) in anhydrous Toluene (or DCM).
Cool to 0°C.
Dropwise, add AlMe3 (1.5 equiv). Expect gas evolution (Methane).
Stir at Room Temperature for 15–30 minutes to form the aluminum-amide complex.
Coupling:
Add the Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate (1.0 equiv) dissolved in a minimum amount of solvent.
Heat the reaction to 60–80°C (if using Toluene) or reflux (if using DCM).
Monitor by LCMS (typically complete in 2–6 hours).
Quench (Critical):
Cool to 0°C.
Carefully quench by dropwise addition of Rochelle's Salt (sat. Potassium Sodium Tartrate) or dilute HCl.
Tip: Rochelle's salt is preferred to break up the sticky Aluminum emulsion. Stir vigorously for 1 hour until two clear layers form.
If the acid is not extracting, lyophilize the aqueous layer and use the crude salt in the coupling step (account for extra base).
No Reaction (Route B)
Ester is too electron-rich.
Switch solvent to 1,2-Dichloroethane (DCE) and heat to 85°C. Alternatively, use TBD (1,5,7-Triazabicyclodec-5-ene) (0.2 equiv) as a catalytic alternative to AlMe3.
Racemization
Over-activation of the acid.
Reduce HATU to 1.05 equiv. Ensure DIPEA is not >3.0 equiv. Maintain 0°C during activation.
N-Oxide Formation
Oxidation of pyridine nitrogen.
Avoid vigorous stirring in air if using heated conditions for long periods. Use degassed solvents.
Structural Insight: The "Tetrahydro" Effect
The 5,6,7,8-tetrahydroquinoline ring is more electron-rich than a standard quinoline or pyridine.
Consequence: The ester carbonyl at C2 is less electrophilic.
Mitigation: This is why simple thermal aminolysis (heating ester + amine) rarely works well. You must use activation (HATU) or strong Lewis acids (AlMe3).
References
Review of Tetrahydroquinoline Synthesis:
Sridharan, V., & Menéndez, J. C. (2010). "Cerium(IV) ammonium nitrate as a catalyst in organic synthesis." Chemical Reviews, 110(6), 3863-3897. (Context on scaffold reactivity).
Amide Coupling Reagents (HATU)
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398.
Trimethylaluminum Aminolysis Protocol
Levin, J. I., Turos, E., & Weinreb, S. M. (1982). "An alternative procedure for the aluminum-mediated conversion of esters to amides.
Medicinal Chemistry Context (C5a Antagonists)
Bioorganic & Medicinal Chemistry Letters, 2008, 18(8), 2544-2548.[3] "Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists."
Application Notes and Protocols for the Coordination Chemistry of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate with Transition Metals
These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the coordination chemistry of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate with transition metals....
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the coordination chemistry of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate with transition metals. This document outlines the synthesis of the ligand, protocols for the preparation of its metal complexes, detailed characterization methodologies, and a discussion of potential applications. The protocols are designed to be self-validating, with explanations grounded in established chemical principles.
Introduction: The Potential of a Flexible N,O-Bidentate Ligand
The 5,6,7,8-tetrahydroquinoline scaffold is a key structural motif in a multitude of biologically active compounds and functional materials.[1] The introduction of a methyl carboxylate group at the 2-position creates a versatile N,O-bidentate ligand, Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate. This ligand is of significant interest due to its potential to form stable chelate complexes with a wide range of transition metals. The coordination of the quinoline nitrogen and the carboxylate oxygen can lead to the formation of five-membered chelate rings, which are known to be thermodynamically stable.
The unique combination of a partially saturated carbocyclic ring and an aromatic pyridine ring offers a blend of conformational flexibility and electronic properties that can be fine-tuned. This makes its transition metal complexes promising candidates for applications in catalysis, materials science, and as potential therapeutic agents.[2] Quinoline-based metal complexes have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[3]
PART 1: Synthesis of the Ligand: Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
A plausible and efficient synthetic route to Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate involves a two-step process starting from the commercially available quinoline-2-carboxylic acid. This strategy ensures good control over the substitution pattern.
Protocol 1: Esterification of Quinoline-2-carboxylic Acid
This protocol describes the conversion of quinoline-2-carboxylic acid to its methyl ester.
Materials:
Quinoline-2-carboxylic acid
Methanol (anhydrous)
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst
Sodium bicarbonate (NaHCO₃) solution (saturated)
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer with hotplate
Separatory funnel
Rotary evaporator
Procedure:
To a solution of quinoline-2-carboxylic acid (1.0 eq.) in anhydrous methanol (10 mL per gram of acid), add thionyl chloride (1.2 eq.) dropwise at 0 °C. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After completion, the excess methanol is removed under reduced pressure.
The residue is dissolved in dichloromethane or ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.
The organic layer is then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is evaporated to yield the crude Methyl quinoline-2-carboxylate.
The product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Hydrogenation to Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
This protocol details the reduction of the quinoline ring system.
Materials:
Methyl quinoline-2-carboxylate
Ethanol or Acetic Acid
Palladium on carbon (Pd/C, 5-10 mol%) or Platinum oxide (PtO₂)
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
Filtration apparatus (e.g., Celite pad)
Procedure:
Dissolve Methyl quinoline-2-carboxylate (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid in a flask suitable for hydrogenation.
Carefully add the Pd/C or PtO₂ catalyst to the solution.
The flask is then evacuated and backfilled with hydrogen gas (this process is repeated three times to ensure an inert atmosphere).
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature until the reaction is complete (as monitored by TLC or ¹H NMR). This can take several hours to days.
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.
The solvent is removed under reduced pressure to yield the crude Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate.
The product can be purified by column chromatography or recrystallization.
PART 2: Synthesis of Transition Metal Complexes
The coordination of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate to transition metals can be achieved through straightforward solvothermal or reflux methods.[4] The ligand is expected to act as a bidentate N,O-donor, coordinating through the quinoline nitrogen and one of the carboxylate oxygen atoms.
General Protocol for the Synthesis of M(II) Complexes
This general procedure can be adapted for various divalent transition metals such as Co(II), Ni(II), Cu(II), and Zn(II).
Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(OAc)₂·4H₂O, Cu(OAc)₂·H₂O, ZnCl₂)
Methanol or Ethanol (solvent)
Triethylamine (optional, as a base)
Schlenk flask or round-bottom flask
Reflux condenser
Magnetic stirrer
Procedure:
Dissolve the ligand (2.0 eq.) in methanol or ethanol in a Schlenk or round-bottom flask.
In a separate flask, dissolve the metal(II) salt (1.0 eq.) in the same solvent.
Add the metal salt solution dropwise to the ligand solution while stirring.
If the metal salt is a chloride, the addition of a weak base like triethylamine (2.0 eq.) may be necessary to facilitate deprotonation of the carboxylic acid if hydrolysis of the ester is a competing reaction, or to neutralize any generated HCl. However, with acetate salts, this is often not required.
The reaction mixture is then heated to reflux for 3-6 hours. The formation of a precipitate often indicates the formation of the complex.
After cooling to room temperature, the solid product is collected by filtration, washed with cold solvent, and then with diethyl ether.
The complex is dried in a desiccator or under vacuum.
Expected Stoichiometry and Geometry:
For divalent metal ions, the resulting complexes are often of the type [M(L)₂(H₂O)₂] or [M(L)₂], where L is the deprotonated form of the ligand if hydrolysis occurs, or more likely the neutral ligand. The coordination geometry is typically octahedral for Co(II) and Ni(II), and often distorted octahedral or square planar for Cu(II).[1][5] Zn(II) complexes are commonly tetrahedral or octahedral.
PART 3: Characterization of the Ligand and its Metal Complexes
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the synthesized compounds.
Table 1: Key Characterization Techniques and Expected Observations
Technique
Ligand (L)
Metal Complex [M(L)₂X₂]
Rationale and Interpretation
FT-IR Spectroscopy
ν(C=O) ~1720 cm⁻¹ ν(C=N) ~1580 cm⁻¹
Shift of ν(C=O) to lower frequency (~1650-1680 cm⁻¹) Shift of ν(C=N) to lower frequency (~1560-1570 cm⁻¹) Appearance of new bands for ν(M-N) and ν(M-O) in the far-IR region (~400-600 cm⁻¹)
The shift in the carbonyl and C=N stretching frequencies upon coordination is indicative of the involvement of these groups in bonding to the metal center.[6] The new bands in the low-frequency region confirm the formation of metal-ligand bonds.
¹H NMR Spectroscopy
Characteristic signals for the aromatic and aliphatic protons.
Broadening of signals, especially for paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)). Chemical shifts of protons near the coordination sites will be affected. For diamagnetic complexes (e.g., Zn(II)), sharp signals are expected with coordination-induced shifts.
The changes in the ¹H NMR spectrum provide evidence of complex formation and can give insights into the solution-state structure.[6]
UV-Vis Spectroscopy
Intense π-π* and n-π* transitions in the UV region.
Ligand-based transitions may be shifted. Appearance of d-d transitions in the visible region for colored complexes (e.g., Co(II), Ni(II), Cu(II)).
The d-d transitions are characteristic of the metal ion and its coordination geometry.[7] For example, octahedral Co(II) and Ni(II) complexes typically show multiple absorption bands in the visible region.[8]
Elemental Analysis
%C, %H, %N
%C, %H, %N, %M
Confirms the empirical formula of the synthesized compounds and the metal-to-ligand ratio in the complexes.[6]
Magnetic Susceptibility
Diamagnetic
Paramagnetic for complexes with unpaired d-electrons (e.g., Co(II), Ni(II), Cu(II)). Diamagnetic for d¹⁰ complexes (e.g., Zn(II)).
The measured magnetic moment can help determine the number of unpaired electrons and thus infer the oxidation state and geometry of the central metal ion.[8]
Single-Crystal X-ray Diffraction
N/A
Provides the definitive solid-state structure, including bond lengths, bond angles, and overall coordination geometry.
This is the most powerful technique for unambiguous structure determination.
PART 4: Potential Applications
The transition metal complexes of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate are expected to exhibit a range of interesting properties and potential applications.
Catalysis: The coordinatively unsaturated or labile sites in these complexes could be exploited for catalytic applications in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.[2]
Medicinal Chemistry: Given the known biological activities of quinoline derivatives, these metal complexes could be screened for their anticancer, antibacterial, and antifungal properties.[3][9] The metal center can enhance the biological activity of the organic ligand.
Materials Science: The ability of these complexes to self-assemble could lead to the formation of coordination polymers with interesting structural and photoluminescent properties.[10]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of transition metal complexes.
Application Notes and Protocols for Grignard Reactions Involving Methyl 5,6,7,8-Tetrahydroquinoline-2-carboxylate
Introduction: The Significance of Substituted Tetrahydroquinolines in Medicinal Chemistry The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Substituted Tetrahydroquinolines in Medicinal Chemistry
The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, making the development of robust synthetic methodologies for their functionalization a key focus for researchers. The introduction of diverse substituents onto this heterocyclic system allows for the fine-tuning of a molecule's physicochemical properties and biological targets.
The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[3][4] Its application to functionalized N-heterocycles, such as methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate, opens a direct and versatile route to a variety of novel tertiary alcohols. These products can serve as valuable intermediates for the synthesis of more complex molecular architectures with potential therapeutic applications.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of performing a Grignard reaction on methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate. It offers detailed, step-by-step protocols, an in-depth mechanistic explanation, and critical insights into experimental best practices.
Mechanistic Overview: The Double Addition of Grignard Reagents to Esters
The reaction of a Grignard reagent (R-MgX) with an ester, such as methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate, proceeds through a well-established mechanism involving a double nucleophilic addition.[3][6]
Initial Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[7]
Elimination of the Alkoxy Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the methoxy group as a leaving group. This step yields a ketone intermediate.
Second Nucleophilic Attack: The newly formed ketone is also susceptible to nucleophilic attack by a second equivalent of the Grignard reagent. This leads to the formation of a magnesium alkoxide intermediate.
Protonation: An acidic workup is performed to protonate the magnesium alkoxide, yielding the final tertiary alcohol product.[7]
It is crucial to note that two equivalents of the Grignard reagent are consumed for every one equivalent of the ester to produce the tertiary alcohol where two of the alkyl/aryl groups are identical.[7]
Experimental Workflows
Synthesis of Starting Material: Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
A plausible synthetic route to the starting material can be adapted from established methodologies for the synthesis of polysubstituted tetrahydroquinolines.[1] A common approach involves a cyclocondensation reaction.
Caption: Workflow for the synthesis of the starting material.
Technical Support Center: Recrystallization of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the purification of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate via recrysta...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the purification of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate via recrystallization. This guide addresses common challenges and frequently asked questions to streamline your purification workflow and enhance product purity.
Frequently Asked Questions (FAQs)
Q1: What are the critical characteristics of an ideal recrystallization solvent for Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate?
An ideal solvent for the recrystallization of this specific molecule, or any compound, is chosen based on a key principle: the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1][2] This differential solubility is the driving force for crystallization upon cooling.
Key characteristics include:
Solubility Gradient: A steep solubility curve with respect to temperature is optimal, as this maximizes the recovery of the purified compound upon cooling.[3]
Inertness: The solvent must not react with Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate.
Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out" (melting in the hot solvent instead of dissolving).
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[2]
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.
Q2: Based on the structure of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate, which solvents are recommended for initial screening?
The structure contains a moderately polar tetrahydroquinoline ring and a methyl ester group.[4] This suggests that solvents of intermediate polarity are excellent starting points. Extremely non-polar solvents (like hexanes) are unlikely to dissolve the compound, while highly polar solvents (like water) may not provide the necessary solubility difference between hot and cold conditions.
A systematic approach using solvents with varying polarities is recommended.
Table 1: Recommended Solvents for Initial Screening
Solvent
Class
Polarity
Rationale & Potential Issues
Ethanol/Methanol
Alcohol
High
Good starting point due to polarity match. May show high solubility even when cold, potentially reducing yield.[5]
Isopropanol
Alcohol
Medium-High
Often provides a better solubility gradient than methanol or ethanol.
Ethyl Acetate (EtOAc)
Ester
Medium
The ester functionality may promote solubility. Often a very effective recrystallization solvent.[6]
Acetone
Ketone
Medium-High
A strong solvent, may require a co-solvent to reduce solubility at low temperatures.[5]
Toluene
Aromatic
Low
May be effective if the compound is less polar than anticipated.
Acetonitrile
Nitrile
High
Its high polarity makes it a good solvent for many nitrogen-containing heterocycles.[7]
Solvent Mixtures
N/A
Variable
A two-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be used to finely tune the solubility.[8]
Q3: How should I perform a systematic solvent screening experiment?
A small-scale test is essential to avoid wasting a large amount of crude material.
Protocol: Micro-Scale Solvent Screening
Preparation: Place approximately 20-30 mg of your crude Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate into a small test tube.
Room Temperature Test: Add the first test solvent (e.g., ethanol) dropwise at room temperature, swirling after each drop. If the compound dissolves completely in a small volume (<0.5 mL), the solvent is likely unsuitable as solubility is too high at room temperature.
Hot Dissolution Test: If the compound is not soluble at room temperature, heat the mixture gently in a sand bath or water bath to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume. This establishes solubility at high temperatures.
Cooling & Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod just below the liquid surface to induce nucleation.[1][9]
Ice Bath Cooling: If crystals form, or even if they don't, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
Evaluation: A good solvent is one where the compound is sparingly soluble at room temperature, fully soluble at the boiling point in a reasonable volume of solvent, and forms a high yield of crystals upon cooling.[3]
Repeat: Repeat this process for each solvent listed in Table 1.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of heterocyclic compounds like Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate.[9]
Q4: I've added a lot of hot solvent, but my compound won't fully dissolve. What should I do?
Plausible Cause: You may have insoluble impurities. Adding excessive solvent to dissolve these will dramatically reduce your final yield.[1]
Solution: If a small amount of solid remains after adding a reasonable amount of hot solvent, the best course of action is to perform a hot filtration .
Procedure: Add a small excess of hot solvent to ensure your desired compound remains dissolved. Pre-heat a funnel with a fluted filter paper by pouring hot, pure solvent through it. Filter your hot solution quickly to remove the insoluble material. The purified filtrate can then be cooled to initiate crystallization.[8][10]
Q5: My solution is clear after cooling, but no crystals have formed. What has gone wrong?
Plausible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[2][11] The solution is not supersaturated, so the solute will not precipitate.
Solution: Gently heat the solution to boil off some of the solvent. Reduce the volume by 20-30% and then allow it to cool again.
Plausible Cause 2: The solution is supersaturated. Sometimes, even in a supersaturated solution, the initial energy barrier for crystal nucleation is not overcome.[1][12]
Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a surface for nucleation to begin.[9]
Solution 2: Seeding. If you have a small crystal of pure product from a previous batch, add it to the solution. This "seed" crystal provides a template for further crystal growth.[9]
Q6: My compound separated as an oily liquid instead of solid crystals. How can I fix this?
This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[12]
Plausible Cause 1: The boiling point of the solvent is higher than the compound's melting point.
Solution: Select a new solvent with a lower boiling point.
Plausible Cause 2: The solution cooled too rapidly, or is too concentrated.
Solution: Re-heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of hot solvent to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help promote slow cooling and proper crystal formation.[9][11]
Q7: My crystal yield is very low. How can I improve recovery?
Plausible Cause 1: Too much solvent was used initially. As discussed in Q5, this keeps a significant portion of your product dissolved in the mother liquor.[2]
Solution: In future runs, use the minimum amount of boiling solvent required to fully dissolve the crude product.
Plausible Cause 2: Premature crystallization during hot filtration. If the solution cools during filtration, the product will crystallize on the filter paper along with the impurities.
Solution: Use a slight excess of hot solvent before filtering and ensure all glassware (funnel, receiving flask) is pre-heated.[11]
Plausible Cause 3: Incomplete cooling.
Solution: After cooling to room temperature, always place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the solute.[11]
Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for common recrystallization issues.
Detailed Experimental Protocol: Recrystallization
This protocol assumes a suitable solvent (or solvent pair) has been identified through screening.
Dissolution: Place the crude Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add the chosen recrystallization solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate, adding just enough solvent to fully dissolve the solid.
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration as described in Q4. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[10]
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals rather than a precipitate.[11]
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[10]
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2] Using ice-cold solvent is critical to minimize redissolving the purified product.
Drying: Dry the crystals thoroughly. This can be done by air drying on the filter paper or by placing them in a vacuum oven at a temperature well below the compound's melting point.
Purity Assessment: Determine the melting point of the recrystallized product. A pure compound will exhibit a sharp melting point range. Compare this to the melting point of the crude material; a successful recrystallization will result in a higher and narrower melting point range.[11]
References
University of Alberta. Recrystallization. Available from: [Link]
LibreTexts Chemistry. 2.1: RECRYSTALLIZATION. (2021). Available from: [Link]
University of California, Irvine. Recrystallization1. Available from: [Link]
Biocyclopedia. Problems in recrystallization. Available from: [Link]
Homi Bhabha Centre for Science Education. Recrystallization. Available from: [Link]
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]
Scientiae Radices. Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. (2023). Available from: [Link]
Frontiers in Chemistry. Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. (2021). Available from: [Link]
Google Patents. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
ACS Publications - Organic Letters. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. (2024). Available from: [Link]
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
MDPI. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024). Available from: [Link]
Google Patents. US2474823A - Quinoline compounds and process of making same.
University of Colorado Boulder. COMMON SOLVENTS FOR CRYSTALLIZATION. Available from: [Link]
Technical Support Center: Troubleshooting Low Conversion Rates in Tetrahydroquinoline Synthesis
Welcome to the technical support resource for the synthesis of tetrahydroquinolines (THQs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encount...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the synthesis of tetrahydroquinolines (THQs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this vital heterocyclic scaffold. Tetrahydroquinolines are prominent in numerous natural products and are a cornerstone in medicinal chemistry, making their efficient synthesis a critical objective.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues, particularly low conversion rates.
Initial Troubleshooting Framework
Low conversion rates in chemical synthesis can be attributed to a multitude of factors. Before delving into reaction-specific issues, it's prudent to follow a general diagnostic workflow. This logical process can help isolate the root cause of poor reaction performance.
Technical Support Center: Overcoming Steric Hindrance in Methyl 5,6,7,8-Tetrahydroquinoline-2-Carboxylate Reactions
Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific structural bottlenecks encountered when working with Methyl 5,6,7,8-tetrahydroquinoline-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific structural bottlenecks encountered when working with Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate .
The unique architecture of this molecule—a rigid 5,6,7,8-tetrahydropyridine ring fused to a pyridine core, flanked by a bulky C2-methyl ester—creates a "bifacial steric shield" around the N1 pyridine nitrogen. This structural reality dictates that standard reaction conditions for hydrolysis, N-oxidation, and C-H functionalization will frequently fail or stall. This guide provides the mechanistic causality and validated protocols required to bypass these steric limitations.
Part 1: The Steric Landscape & Diagnostic Q&A
Q1: Why does the hydrolysis of the C2-methyl ester proceed so sluggishly under standard basic conditions (e.g., NaOH/MeOH)?
Causality: The C2-ester is sterically shielded by the adjacent N1 lone pair and the bulk of the saturated C5-C8 ring system. When using standard sodium hydroxide, the incoming hydroxide nucleophile experiences severe electrostatic repulsion from the nitrogen lone pair, which is exacerbated by the physical bulk of the C8-methylene protons.
Solution: Switch to a chelation-directed approach using Lithium Hydroxide (LiOH). The Li⁺ cation acts as a Lewis acid, simultaneously coordinating to the pyridine nitrogen and the ester carbonyl oxygen. This locks the molecule in a reactive conformation and dramatically increases the electrophilicity of the carbonyl carbon, effectively bypassing the steric shield[1].
Q2: I am attempting an N-oxidation of the pyridine ring, but m-CPBA yields are poor and reaction times are excessive. How can I optimize this?
Causality: The N1 lone pair is buried in a steric pocket between the C2-ester and the C8-aliphatic ring. Bulky oxidants like meta-chloroperoxybenzoic acid (m-CPBA) cannot easily achieve the required trajectory for oxygen transfer.
Solution: While m-CPBA can work, it requires forcing conditions. You must use a non-coordinating solvent (CH₂Cl₂) to prevent solvent molecules from hydrogen-bonding and further blocking the pocket. Furthermore, an excess of the oxidant (2.0–2.5 eq) and extended reaction times at room temperature are mandatory to drive the equilibrium forward[2].
Q3: Is it possible to perform cross-coupling or C(sp³)-H activation at the C8 position without the C2-ester poisoning the metal catalyst?
Causality: Activating the unactivated C(sp³)-H bond at C8 is notoriously difficult because coordinating a Palladium catalyst to the N1 position causes severe steric repulsion with the adjacent C2-ester.
Solution: Yes, via Palladium-catalyzed enantioselective arylation using highly specific Mono-N-protected amino acid (MPAA) ligands. Ligands with large aryl side chains (e.g., L5–L8) create a rigid, chiral catalytic pocket. This pocket physically forces the substrate into a geometry that permits concerted metalation/deprotonation (CMD) while actively preventing the C2-ester from clashing with the Palladium center[3].
Part 2: Mechanistic & Workflow Visualizations
Fig 1: Steric hindrance map mapping the bifacial shielding of the N1 lone pair.
Fig 2: Workflow for Pd-catalyzed C8-arylation overcoming steric repulsion.
Part 3: Quantitative Benchmarks
Table 1: Reagent Selection for C2-Ester Hydrolysis
Data demonstrates the necessity of chelation-directed hydrolysis over standard basic conditions.
Reagent System
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Note
NaOH (3.0 eq)
MeOH / H₂O
25
24
< 15%
Severe electrostatic repulsion at N1.
NaOH (3.0 eq)
MeOH / H₂O
65
12
45%
Thermal forcing causes partial decomposition.
LiOH (3.0 eq)
THF / MeOH / H₂O
40
4
92%
Li⁺ chelation activates the carbonyl carbon.
Table 2: Ligand Optimization for C8-Arylation
Quantitative data from 3[3] demonstrating how precisely tuned steric bulk in the ligand overcomes substrate hindrance.
MPAA Ligand Type
Yield (%)
Enantiomeric Ratio (er)
Steric Hindrance Impact
L3 (Phenyl sulfide)
0%
N/A
Failed to catalyze; insufficient pocket formation.
Over-crowding diminishes yield and enantioselectivity.
Part 4: Self-Validating Experimental Protocols
Protocol A: Chelation-Directed Hydrolysis of the C2-Ester
Objective: Convert Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate to its corresponding carboxylic acid without thermal degradation.
Solvent Preparation: In a round-bottom flask, dissolve 1.0 mmol of the substrate in 5.0 mL of a THF/MeOH/H₂O (3:1:1 v/v) mixture.
Causality: THF and MeOH ensure complete solvation of the organic substrate, while water dissolves the inorganic base. This specific ratio prevents phase separation during the reaction.
Base Addition: Add 3.0 mmol (3.0 eq) of LiOH·H₂O in a single portion.
Reaction: Stir the mixture at 40 °C for 4 hours.
Validation Checkpoint 1: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The starting material (R_f ≈ 0.6) must completely disappear. A new baseline spot (R_f = 0.0) corresponding to the highly polar lithium carboxylate salt will appear.
Workup: Cool the mixture to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 3–4.
Validation Checkpoint 2: A white precipitate (the free carboxylic acid) should form immediately upon reaching the isoelectric point.
Isolation: Extract the aqueous layer with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure acid.
Protocol B: Enantioselective C8-Arylation via Pd-Catalysis
Objective: Achieve C(sp³)-H arylation at the sterically congested C8 position[3].
Catalyst Pre-assembly: In an oven-dried Schlenk tube, combine the substrate (0.2 mmol), Pd(OAc)₂ (10 mol%), the chiral MPAA ligand L5 (20 mol%), and the arylboronic acid pinacol ester (ArBpin, 2.0 eq).
Causality: Pre-mixing the Pd source with the bulky L5 ligand ensures the formation of the chiral catalytic pocket before the substrate coordinates, preventing non-selective background reactions.
Solvent Addition: Add 2.0 mL of an H₂O/t-AmylOH (1:4 v/v) solvent mixture.
Causality:t-AmylOH is utilized because its extreme steric bulk prevents it from acting as a nucleophile, thereby completely avoiding transesterification side-reactions at the C2-ester.
Reaction: Purge the tube with O₂ (oxidant) and stir at 60 °C for 24 hours.
Validation Checkpoint 1: Observe a distinct color change from orange (Pd(II) precatalyst) to a deep red/brown, visually validating the formation of the active catalytic species.
Purification: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate. Purify via silica gel chromatography.
Validation Checkpoint 2: Submit the purified product to Chiral HPLC analysis. A successful reaction will yield an enantiomeric ratio (er) of ≥ 86:14, validating the integrity of the chiral pocket.
Part 5: References
Synthesizing C8-Chiral Substituted 5,6,7,8-Tetrahydroquinolines via Palladium-Catalyzed Enantioselective Arylation of Unactivated C(sp3)–H Bonds
Source: Organic Letters (ACS Publications)
URL:
SYNTHETIC STUDIES ON THIOSTREPTON FAMILY OF PEPTIDE ANTIBIOTICS: SYNTHESIS OF THE TETRASUBSTITUTED DIHYDROQUINOLINE PORTION
Source: Clockss.org
URL:
WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology
Source: Google Patents
URL:
Technical Support Center: Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate Stability & Troubleshooting
Welcome to the Technical Support Center for Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate (CAS: 100445-44-1) . As a Senior Application Scientist, I have designed this portal to help researchers and drug development pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate (CAS: 100445-44-1) . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot storage, handling, and degradation issues. This guide synthesizes mechanistic chemistry with field-proven analytical protocols to ensure the integrity of your experimental data.
Section 1: Mechanistic Causality of Degradation
Understanding why a compound degrades is the first step in preventing it. Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate features two highly reactive moieties that dictate its stability profile:
The Tetrahydroquinoline (THQ) Ring: Saturated rings fused to aromatic systems are highly susceptible to oxidative dehydrogenation (aromatization) and benzylic oxidation[1]. Recent high-throughput screening studies have highlighted that fused THQs can degrade in solution under standard laboratory conditions in mere days, often forming reactive byproducts that act as Pan-Assay Interference Compounds (PAINS)[2].
The Methyl Carboxylate (Ester) Group: Methyl esters are prone to hydrolysis when exposed to moisture, particularly under pH extremes[3]. In this compound, the electron-withdrawing nature of the adjacent pyridine-like nitrogen further activates the carbonyl carbon, accelerating nucleophilic attack by water.
Primary degradation pathways of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate.
Section 2: Troubleshooting & FAQs
Q1: My DMSO stock solution lost potency and turned slightly yellow after 3 days at room temperature. What happened?A: Your compound has likely undergone oxidative degradation. Fused tetrahydroquinolines are notoriously unstable in solution and can degrade rapidly under ambient conditions[2]. The dissolved oxygen in DMSO, combined with ambient light and room temperature, initiates a radical chain mechanism leading to oxidative dehydrogenation (forming the fully aromatic quinoline derivative) or benzylic oxidation[1].
Resolution: Always prepare single-use aliquots. If storage is necessary, purge the solvent with inert gas (Argon/N₂) and store at -20°C in amber vials.
Q2: I am observing a new peak in my LC-MS with a mass shift of M-14. What is this byproduct?A: An M-14 mass shift is the classic signature of ester hydrolysis. The methyl carboxylate group (-CH₃, mass 15) has been cleaved and replaced by a proton (+1), resulting in a net loss of 14 Da. This forms 5,6,7,8-tetrahydroquinoline-2-carboxylic acid. This occurs when the compound is exposed to moisture, especially in non-buffered aqueous assays or if the powder was left unsealed in a humid environment[3].
Q3: How do I differentiate between the various degradation products in my stability assays?A: You can use LC-MS to track specific mass shifts. Refer to the diagnostic table below to identify the exact mechanism of failure in your assay:
Table 1: LC-MS Diagnostic Mass Shifts for Degradants
To ensure experimental trustworthiness, follow these self-validating protocols aligned with ICH Q1A(R2) guidelines for stability testing[4].
Table 2: Recommended Storage Conditions (Based on ICH Q1A Principles)
State
Temperature
Environmental Controls
Max Shelf-Life
Solid (Neat)
2-8°C
Desiccated, Dark, Argon-flushed
12-24 Months
Solid (Neat)
25°C
60% RH (Accelerated Testing)
< 6 Months
Solution (DMSO)
-20°C
Anhydrous, Argon-flushed
1-3 Months
Solution (Aqueous)
4°C
pH 7.4 Buffer, Protected from light
< 24 Hours
Protocol 1: Preparation of Self-Validating Stock Solutions
Objective: Create a degradation-resistant stock solution with built-in quality control checks.
Solvent Purge: Sparge anhydrous DMSO (≥99.9% purity) with Argon for 15 minutes to displace dissolved oxygen.
Dissolution: Dissolve the solid Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate in the purged DMSO to achieve the desired concentration (e.g., 10 mM).
Aliquoting: Dispense the solution into single-use amber glass vials to prevent photolytic degradation.
Inert Atmosphere Sealing: Blanket the headspace of each vial with Argon before capping tightly.
Storage: Transfer immediately to a -20°C freezer.
Validation Step: Before using an aliquot for critical assays, run a rapid LC-MS check. The AUC (Area Under Curve) of the parent peak must be ≥95% relative to a freshly prepared standard.
Step-by-step workflow for the preparation and validation of stock solutions.
Protocol 2: Forced Degradation Study (Stress Testing)
Objective: Establish stability-indicating analytical procedures as recommended by ICH Q1A(R2)[4].
Acidic/Basic Stress: Incubate 1 mg/mL of the compound in 0.1 N HCl and 0.1 N NaOH for 24 hours at room temperature. (Expect rapid ester hydrolysis in NaOH[3]).
Oxidative Stress: Incubate the compound in 3% H₂O₂ for 24 hours. (Expect N-oxide and benzylic oxidation formation[1]).
Thermal/Photolytic Stress: Expose the solid powder to 60°C and intense UV light for 7 days.
Analysis: Analyze all stressed samples via HPLC-UV (254 nm) to ensure the parent peak is cleanly resolved from the degradation products identified in Table 1.
References
[4] Title: Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation (ICH). URL: [Link]
[2] Title: Fused Tetrahydroquinolines Are Interfering with Your Assay. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
[1] Title: Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Source: Chemical Science (RSC Publishing). URL: [Link]
[3] Title: Separation and Catalysis of Carboxylates: Byproduct Reduction during the Alkylation with Dimethyl Carbonate. Source: Industrial & Engineering Chemistry Research (ACS Publications). URL: [Link]
Technical Support Center: Optimizing HPLC Separation for Tetrahydroquinoline Esters
Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of tetrahydroquinoline (THQ) esters. This resource is designed for researchers and drug development professionals, pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of tetrahydroquinoline (THQ) esters. This resource is designed for researchers and drug development professionals, providing mechanistic insights, field-proven protocols, and troubleshooting strategies for both achiral purity analysis and chiral enantiomeric separations.
Q: Why do tetrahydroquinoline esters often exhibit severe peak tailing in reverse-phase HPLC?A: THQ esters contain a basic nitrogen atom within their fused heterocyclic ring system. At a neutral pH, this nitrogen can remain protonated and interact strongly with residual free silanols on standard silica-based stationary phases via secondary ion-exchange mechanisms. To mitigate this causality, it is critical to use a reverse-phase column engineered for low silanol activity (such as the Newcrom R1)[1]. Additionally, adding an acidic modifier like 0.1% phosphoric acid (or formic acid for LC-MS compatibility) suppresses silanol ionization and ensures the analyte is uniformly protonated, resulting in sharp, symmetrical peaks[1].
Q: What is the most effective starting point for the chiral separation of THQ ester enantiomers?A: For basic nitrogen-containing heterocycles like THQs, polysaccharide-based Chiral Stationary Phases (CSPs)—specifically derivatized amylose and cellulose columns—are the premier choice for initial screening[2]. The separation mechanism relies on a combination of hydrogen bonding, dipole-dipole interactions, and precise steric fit within the chiral grooves of the polymer. A standard normal-phase starting mobile phase consists of n-Hexane and Isopropanol (e.g., 95:5 v/v)[3]. Adding a basic modifier like 0.1% diethylamine (DEA) is highly recommended to prevent peak tailing by masking non-specific interaction sites on the CSP[4].
Objective: Isolate THQ ester impurities and determine overall chemical purity.
Causality Focus: Controlling mobile phase pH to prevent secondary interactions.
Column Selection: Install a low-silanol reverse-phase column (e.g., Newcrom R1, 150 x 4.6 mm, 5 µm)[1].
Mobile Phase Preparation: Prepare an isocratic or gradient mixture of Acetonitrile (MeCN) and Water. Add 0.1% Phosphoric acid (
) for UV detection, or 0.1% Formic acid if interfacing with a Mass Spectrometer[1].
Sample Preparation: Dissolve the THQ ester in the mobile phase to a concentration of approximately 1 mg/mL[2]. Filter through a 0.45 µm PTFE syringe filter to remove particulates.
System Equilibration: Run the mobile phase at 1.0 mL/min until the baseline is stable (approximately 10-15 column volumes).
Injection & Self-Validation: Inject 5–10 µL of the sample.
Self-Validation Step: Immediately following the highest concentration standard, inject a "blank" (mobile phase only). Confirm the absence of carryover peaks at the target retention time, validating that the basic THQ ester is not sticking to the injector needle or column frit.
Objective: Determine the enantiomeric excess (% ee) of chiral THQ esters.
Causality Focus: Modulating thermodynamics (temperature) to enhance chiral recognition.
Column Selection: Install a polysaccharide-based CSP, such as a Chiralcel OJ-H or OD-H column (250 x 4.6 mm, 5 µm)[3][4].
Mobile Phase: Mix n-Hexane and Isopropanol (i-PrOH) at a 98.5:1.5 or 70:30 ratio depending on analyte polarity[3][4]. Add 0.01% to 0.1% DEA to sharpen peaks[4].
Temperature Control: Set the column compartment to 30 °C[3]. Mechanistic Note: Temperature heavily influences the thermodynamics of the transient diastereomeric complexes formed between the THQ enantiomers and the CSP.
Flow Rate & Detection: Set the flow rate between 0.7 and 1.0 mL/min, with UV detection optimized for the THQ chromophore (typically 254 nm or 285 nm)[3][4].
Data Analysis & Self-Validation: Integrate the peaks and calculate the resolution (
).
Self-Validation Step: A baseline separation is strictly defined as
[2]. If , the protocol mandates lowering the column temperature (e.g., to 15 °C) to increase the enthalpic contribution to the chiral separation before proceeding with % ee calculations[2].
Logical workflow for THQ ester HPLC method development and validation.
Troubleshooting Guide (Q&A)
Q: I am observing peak splitting for my THQ ester. How do I fix this?A: Peak splitting usually indicates either column overloading or a sample solvent mismatch.
Causality: If the sample is dissolved in 100% strong solvent (e.g., pure MeCN or i-PrOH) but injected into a weaker mobile phase, the analyte precipitates or travels at different velocities before fully mixing.
Solution: Always dilute the sample in the initial mobile phase[2]. If splitting persists, reduce the injection volume from 20 µL to 5 µL to rule out volume overloading.
Q: Resolution between THQ enantiomers is only 1.1. How can I achieve baseline resolution (
)?A: First, adjust the column temperature. Lowering the temperature (e.g., from 30 °C to 15 °C) often enhances chiral recognition by stabilizing the hydrogen-bonding interactions with the CSP[2]. If this fails, decrease the strong solvent (i-PrOH) concentration in the mobile phase (e.g., from 5% to 1.5%) to increase the retention factor (), which directly increases resolution[3].
Q: The retention times are shifting progressively later with each injection.A: This is a classic sign of column equilibration failure. For normal-phase chiral runs, it indicates the accumulation of polar impurities or water on the CSP. Flush the column with a more polar solvent (e.g., 100% Ethanol) to strip bound contaminants, then re-equilibrate with your mobile phase for at least 20 column volumes.
Decision tree for troubleshooting common HPLC issues with THQ esters.
The following table summarizes published, quantitative chromatographic conditions for the separation of various tetrahydroquinoline derivatives, allowing for rapid cross-comparison and method selection.
UV 254 nm. Validated for 2-methyl-THQ derivatives[3].
Chiral (Normal Phase)
Chiralcel OD-H
n-Hexane / i-PrOH (70:30) + 0.01% DEA
0.7 mL/min
Ambient
UV 285 nm. DEA added to suppress secondary interactions[4].
Chiral (Reverse Phase)
Daicel AD-RH
20% in
1.0 mL/min
Ambient
UV detection. Best suited for highly polar THQ derivatives[4].
References
Separation of 1,2,3,4-Tetrahydroquinoline on Newcrom R1 HPLC column. SIELC Technologies.[Link]
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.[Link]
Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. Science Exploration Press.[Link]
Removing unreacted starting materials from Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
Welcome to the Technical Support Center for the synthesis and purification of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate . This guide is designed for researchers and process chemists encountering challenges with un...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate .
This guide is designed for researchers and process chemists encountering challenges with unreacted starting materials during the synthesis of this specific partially saturated nitrogen heterocycle. We have structured this guide based on the two most common synthetic routes: the catalytic hydrogenation of methyl quinoline-2-carboxylate[1], and the esterification of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid[2].
Diagnostic Matrix: Target vs. Starting Materials
Before selecting a purification strategy, it is critical to understand the physicochemical differences between your target compound and the suspected unreacted starting materials.
Mechanistic Insight: The key to separating the target from the fully aromatic quinoline precursor lies in the hybridization of the fused ring. In the fully aromatic quinoline system, the
-hybridized carbons of the fused benzene ring exert an electron-withdrawing inductive effect on the pyridine nitrogen, lowering its basicity (parent quinoline pKa ~4.9)[3]. When the benzene ring is reduced to a cyclohexane ring (forming the 5,6,7,8-tetrahydroquinoline core), these carbons become -hybridized. The carbons are electron-donating, which increases electron density on the pyridine nitrogen, raising its basicity (parent tetrahydroquinoline pKa ~6.3)[4]. While the 2-position methyl ester lowers the absolute pKa of both compounds, the relative difference of ~1.4 units remains exploitable.
Table 1: Physicochemical Comparison for Separation Planning
Compound
Structural Role
Estimated pKa (Conjugate Acid)
Polarity (Silica Gel)
Primary Separation Logic
Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
Target Product
~ 4.8 - 5.2
High (Stronger tailing)
N/A
Methyl quinoline-2-carboxylate
Starting Material (Hydrogenation)
~ 3.4 - 3.8
Medium
Differential basicity (pH swing) or basic-modified chromatography.
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
Starting Material (Esterification)
~ 4.8 (Amine), ~2.0 (Acid)
Very High (Zwitterionic)
Standard acid-base extraction (aqueous bicarbonate wash).
Synthesis & Impurity Pathways
Figure 1: Common synthetic routes and associated impurity generation pathways.
Troubleshooting Guide & Protocols
Q1: I synthesized the target via hydrogenation of methyl quinoline-2-carboxylate, but my NMR shows 10-15% unreacted aromatic starting material. How do I remove it without chromatography?
A: Because both compounds are methyl esters with basic nitrogens, standard aqueous washes will not separate them. However, you can exploit the ~1.4 unit pKa difference between the aromatic quinoline nitrogen and the partially saturated tetrahydroquinoline nitrogen using a pH-Tuned Acid-Base Extraction .
By buffering the aqueous layer to a pH of ~3.8, the less basic quinoline ester will exist primarily as the neutral free base (partitioning into the organic layer), while the more basic tetrahydroquinoline target will remain mostly protonated (partitioning into the aqueous layer).
Protocol: pH-Tuned Extraction
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).
Initial Acidification: Extract the organic layer with 1M HCl (3 x 5 mL/g). Both the target and the unreacted starting material will protonate and move into the aqueous layer. Discard the organic layer (contains neutral impurities).
pH Tuning (The Critical Step): Transfer the aqueous layer to a beaker. Slowly add 1M Sodium Acetate (
) solution while monitoring with a calibrated pH meter until the pH stabilizes at exactly 3.8 to 4.0 .
Selective Extraction: Extract the buffered aqueous layer with EtOAc (3 x 5 mL/g). The unreacted methyl quinoline-2-carboxylate (now largely deprotonated) will move into the EtOAc. Self-Validation: Spot this organic layer on a TLC plate (UV 254 nm); you should see predominantly the aromatic starting material.
Target Recovery: Adjust the remaining aqueous layer to pH 8.0 using saturated aqueous Sodium Bicarbonate (
).
Final Extraction: Extract the alkaline aqueous layer with fresh EtOAc (3 x 5 mL/g). The target product is now deprotonated and will partition into the organic layer.
Workup: Wash the combined organic layers from Step 6 with brine, dry over anhydrous
, filter, and concentrate in vacuo to yield the purified target.
Figure 2: Workflow for pH-tuned separation of tetrahydroquinoline from quinoline derivatives.
Q2: I prefer to use silica gel chromatography to separate the unreacted methyl quinoline-2-carboxylate. However, my target compound streaks heavily. How do I fix this?
A: The target compound, methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate, is an aliphatic-like amine. Secondary interactions between the basic nitrogen and the acidic silanol groups on standard silica gel cause severe peak tailing (streaking)[1].
To resolve this, you must passivate the silica gel using a basic modifier.
Protocol: Basic-Modified Silica Gel Chromatography
Eluent Preparation: Prepare a solvent system of Hexanes/Ethyl Acetate (e.g., 70:30 v/v). Add 1% v/v Triethylamine (
) to the mixture.
Column Packing: Slurry-pack the silica gel column using the
-modified eluent. The will bind to the acidic silanol sites, preventing the target compound from sticking.
Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) and load it onto the column.
Elution: Elute with the modified solvent system. The fully aromatic methyl quinoline-2-carboxylate is less polar and less basic; it will elute first. The target compound will elute second as a tight, well-defined band.
Self-Validation: Co-spot fractions against pure starting material on a TLC plate. Ninhydrin or Dragendorff's reagent can be used to selectively visualize the basic nitrogen heterocycles if UV is insufficient.
Q3: I synthesized the target via esterification of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid. How do I ensure all the unreacted acid is removed?
A: This is a much simpler separation. The unreacted starting material contains a free carboxylic acid, which can be easily deprotonated to form a highly water-soluble carboxylate salt, while the target ester remains highly lipophilic.
Protocol: Mild Basic Aqueous Wash
Dilution: Dilute the crude esterification reaction mixture with a water-immiscible organic solvent (e.g., DCM or EtOAc).
Neutralization/Extraction: Wash the organic layer with an equal volume of saturated aqueous
.
Causality: The
(pH ~8.3) is basic enough to deprotonate the carboxylic acid (pKa ~2.0) but not strong enough to hydrolyze the newly formed ester.
Gas Evolution Check: Vent the separatory funnel frequently, as the neutralization of the acid (or residual acidic catalysts like
) will release gas.
Phase Separation: Collect the organic layer. The unreacted acid is now entirely in the aqueous phase as the sodium salt.
Workup: Wash the organic layer with brine, dry over
, and concentrate.
Q4: During hydrogenation, I noticed the formation of a completely saturated byproduct. What is this, and how do I avoid it?
A: You are likely observing the formation of the decahydroquinoline derivative (complete reduction of both the benzene and pyridine rings). Ruthenium or Platinum catalysts (like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) under high hydrogen pressure or extended reaction times can lead to over-reduction[1].
Troubleshooting:
Reduce Catalyst Loading: Lower the
loading to 0.1 - 0.2 equivalents.
Monitor Closely: Hydrogenation of the fused benzene ring usually completes much faster than the pyridine ring. Monitor the reaction via LC-MS every 30 minutes. Stop the reaction immediately once the mass corresponding to the target (
) maximizes, before the over-reduced mass () begins to appear.
References
WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology. Google Patents.
SYNTHETIC STUDIES ON THIOSTREPTON FAMILY OF PEPTIDE ANTIBIOTICS. Anal. Calcd. Available at:[Link]
Controlling side reactions during the reduction of quinoline esters
This guide functions as a specialized Technical Support Center for researchers working with quinoline scaffolds. It is structured to provide immediate, actionable solutions for controlling chemoselectivity during reducti...
Author: BenchChem Technical Support Team. Date: March 2026
This guide functions as a specialized Technical Support Center for researchers working with quinoline scaffolds. It is structured to provide immediate, actionable solutions for controlling chemoselectivity during reduction processes.
Ticket Category: Chemoselectivity & Side Reaction Control
Status: Active
Support Level: Tier 3 (Senior Scientist)
System Overview & Decision Matrix
Before initiating any protocol, you must define your Target Moiety . The quinoline ring is electron-deficient (π-deficient), making it highly susceptible to nucleophilic attack by hydrides at the C2 and C4 positions. Conversely, the ester group requires specific activation or strong nucleophiles to reduce.
Workflow Selector (Start Here)
Use the following logic map to select the correct reagent system for your target product.
Figure 1: Decision matrix for selecting reduction conditions based on the desired chemoselectivity.
Protocol A: Reducing the Ester (Preserving the Ring)
Objective: Convert Quinoline-COOR
Quinoline-CHOH
Primary Risk: Nucleophilic attack on the quinoline ring (C2/C4) leading to 1,2-dihydroquinoline or polymerization.
The Problem with LiAlH
Do NOT use LiAlH
without specific precautions. The aluminum hydride anion is a powerful nucleophile. It will attack the electron-deficient pyridine ring of the quinoline faster or competitively with the ester, often resulting in a complex mixture of:
1,2-Dihydroquinoline (unstable, oxidizes back to quinoline).
) alone is often too weak to reduce esters rapidly, but adding methanol or a Lewis acid activates it. This method is chemoselective because borohydride is less nucleophilic toward the heterocycle than aluminohydrides.
Step-by-Step Methodology
Preparation: Dissolve the quinoline ester (1.0 equiv) in dry THF (0.5 M concentration).
Activation: Add solid
(4.0 equiv). The mixture will be a suspension.
Initiation: Heat the mixture to a gentle reflux (
C).
Addition: Dropwise add dry Methanol (MeOH) over 30–60 minutes.
Mechanism:[1][2][3][4][5][6][7] In situ generation of NaB(OMe)
H, which is a stronger reducing agent than pure borohydride but maintains selectivity against the ring [1].
Monitoring: Monitor via TLC/LCMS. Look for the disappearance of the ester. The ring should remain aromatic (UV active).
Quench: Cool to 0°C. Add saturated
dropwise. Avoid strong acids (HCl) during workup, as protonating the quinoline nitrogen makes the ring susceptible to reduction by any residual hydride.
Alternative (DIBAL-H):
For strictly anhydrous conditions, use DIBAL-H (2.2 equiv) in Toluene/DCM at -78°C .
Critical Control: You must quench at low temperature to prevent the aluminum species from coordinating to the quinoline nitrogen and facilitating ring reduction upon warming.
Protocol B: Reducing the Ring (Preserving the Ester)
Objective: Quinoline-COOR
1,2,3,4-Tetrahydroquinoline-COOR
Primary Risk: Hydrolysis of the ester (if aqueous acid is used) or decarboxylation.
Mechanism of Selectivity
The quinoline ring can be selectively hydrogenated because the pyridine ring is more susceptible to hydrogenation than the benzene ring. However, the ester group is generally stable to catalytic hydrogenation unless high temperatures/pressures are used.
Step-by-Step Methodology
Catalyst Selection: Use 10% Pd/C (5-10 wt% loading).
Note: Avoid
(Adams' catalyst) in acetic acid if you want to keep the ester intact, as acidic conditions promote hydrolysis.
Solvent: Use Methanol or Ethanol (Anhydrous).
Crucial: Do not add HCl or TFA. While acid accelerates ring reduction by protonating the nitrogen (making it more electrophilic), it risks hydrolyzing the ester.
Pressure: Hydrogen balloon (1 atm) is usually sufficient for 24–48 hours. For faster rates, use a Parr shaker at 40 psi.
Workup: Filter through Celite. Evaporate solvent.
Troubleshooting: If the reaction stalls, the catalyst may be poisoned by the basic quinoline nitrogen. Fix: Use a mild transfer hydrogenation protocol (Hantzsch ester + chiral phosphoric acid) for high selectivity [2].
Troubleshooting Guide (The "Help Desk")
Ticket #101: "I used LiAlH
and my product turned into black tar."
Diagnosis: You likely formed a 1,2-dihydroquinoline intermediate.[8][9] These are unstable enamines that polymerize or oxidize in air.
Fix: Switch to Protocol A (
/MeOH) . If you must use LiAlH (e.g., for a very hindered ester), perform the reaction at -78°C and use an inverse addition (add hydride to the ester).
Ticket #102: "I'm trying to reduce the ring, but the reaction is too slow."
Diagnosis: Catalyst poisoning. The basic nitrogen of the quinoline binds tightly to the Pd surface.
Fix:
Increase
pressure to 50-100 psi.
Add a non-nucleophilic acid promoter if the ester is robust (e.g., 1.0 eq of Acetic Acid). Monitor closely for hydrolysis.
Switch to Gold nanoparticles on TiO
(Au/TiO), which have shown high chemoselectivity for quinoline reduction under mild conditions [3].[10]
Ticket #103: "I obtained the alcohol, but the yield is >100% and NMR is messy."
Diagnosis: Boron complexation.[3] Quinoline nitrogens are excellent ligands for boron species. Your "product" is likely a Quinoline-Borane complex.
Fix: Perform an oxidative workup or a vigorous ligand exchange.
Method: Reflux the crude material in Ethanol with 1.0 eq of Tartaric Acid or use a basic oxidative workup (
)?
A: is generally used for reductive amination. In acidic media (pH 3-4), it will reduce the quinoline ring to tetrahydroquinoline. It is not suitable for reducing the ester while keeping the ring intact.
Q: Why did my ester hydrolyze during hydrogenation?
A: Did you use a protic solvent with a trace of acid? Or was the Pd/C wet? Palladium on Carbon often contains up to 50% water by weight to prevent ignition.
Correction: Use dry Pd/C (be careful of fire risk) or pre-dry the solvent with molecular sieves.
Q: How do I remove the Hantzsch ester byproducts?
A: If you use the transfer hydrogenation method, the oxidized pyridine byproduct can be difficult to separate. A dilute acid wash (1M HCl) will protonate the pyridine byproduct and the quinoline product, pulling them into the aqueous phase. However, extraction back to organic phase requires careful pH adjustment. Column chromatography is usually required.
References
Soai, K., et al. "Mixed solvents containing methanol as useful reaction media for the reduction of esters with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1990.
Rueping, M., et al. "Chemoselective transfer hydrogenation of quinolines using Hantzsch ester." Chemical Communications, 2011.
Corma, A., et al. "Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts." Journal of the American Chemical Society, 2012.[10]
Periasamy, M., et al. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis."[4] Journal of Organometallic Chemistry, 2000.[4]
Comparing reactivity of methyl vs ethyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
Comparative Reactivity Guide: Methyl vs. Ethyl 5,6,7,8-Tetrahydroquinoline-2-Carboxylate Executive Context & Structural Dynamics The 5,6,7,8-tetrahydroquinoline-2-carboxylate scaffold is a privileged pharmacophore and a...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Guide: Methyl vs. Ethyl 5,6,7,8-Tetrahydroquinoline-2-Carboxylate
Executive Context & Structural Dynamics
The 5,6,7,8-tetrahydroquinoline-2-carboxylate scaffold is a privileged pharmacophore and a critical intermediate in the synthesis of cardiopulmonary therapeutics[1], oncology agents[2], and novel kinase inhibitors. As a Senior Application Scientist overseeing API process development, I frequently guide chemistry teams in selecting the optimal ester protecting group. The choice between a methyl and an ethyl ester is rarely arbitrary; it dictates the thermodynamic and kinetic boundaries of downstream functionalization.
While both esters serve as robust protecting groups for the 2-carboxylic acid moiety, their reactivity profiles diverge significantly under nucleophilic attack. This divergence is governed by two fundamental principles:
Steric Trajectory: The nucleophile must attack the carbonyl carbon at a Bürgi-Dunitz angle of ~107°. The compact
group of the methyl ester offers minimal steric shielding. Conversely, the additional methylene unit in the group of the ethyl ester introduces rotational conformers that partially occlude this trajectory.
Electronic Dampening: Alkyl groups are electron-donating via hyperconjugation and inductive effects. The ethyl group is slightly more electron-donating than the methyl group, which marginally reduces the partial positive charge on the carbonyl carbon, dampening its electrophilicity.
Quantitative Performance Comparison
To objectively evaluate these intermediates, we must look at their performance across three standard synthetic transformations: basic hydrolysis, chemoselective reduction, and direct amidation.
Reaction Parameter
Methyl 5,6,7,8-Tetrahydroquinoline-2-Carboxylate
Ethyl 5,6,7,8-Tetrahydroquinoline-2-Carboxylate
Mechanistic Causality
Basic Hydrolysis (LiOH, THF/H₂O, RT)
Complete in ~2 h (>95% yield)
Complete in ~4-5 h (>90% yield)
Lower steric bulk of facilitates faster attack[3].
Reduction (NaBH₄, MeOH, 0 °C)
85% yield (1.5 h)
78% yield (3 h)
Enhanced electrophilicity of the methyl carbonyl carbon accelerates hydride transfer[4].
Direct Amidation (R-NH₂, neat, 80 °C)
Moderate rate (6 h)
Sluggish (12+ h, requires Lewis acid)
Steric hindrance of blocks the amine's nucleophilic approach.
Visualizing the Reactivity Landscape
Reactivity pathways of 5,6,7,8-tetrahydroquinoline-2-carboxylate esters.
In process chemistry, a protocol must be self-validating—meaning the chemistry itself provides observable physical cues that confirm success or failure without relying solely on offline analytical tools.
Objective: Conversion of the ester to 5,6,7,8-tetrahydroquinoline-2-carboxylic acid, a ubiquitous transformation in the synthesis of cardiopulmonary drugs[3].
Step-by-Step Methodology:
Solvation: Dissolve 10 mmol of the ester in 30 mL of a THF/H₂O mixture (3:1 v/v).
Causality: We use a mixed solvent system to ensure homogenous solvation of both the lipophilic tetrahydroquinoline core and the hydrophilic hydroxide ion[3]. THF specifically disrupts the hydration shell of the hydroxide, increasing its nucleophilicity.
Base Addition: Cool the mixture to 0 °C and add 1.5 equivalents of
.
Causality: Why LiOH over NaOH? The lithium cation acts as a mild Lewis acid, coordinating to the quinoline nitrogen and the carbonyl oxygen. This creates a rigid, pre-organized transition state that accelerates the nucleophilic attack.
Reaction Monitoring (In-Process Control): Stir at room temperature. Monitor via TLC (Hexanes/EtOAc 1:1). The methyl ester typically vanishes within 2 hours, whereas the ethyl ester requires up to 5 hours. The formation of a UV-active baseline spot (the lithium carboxylate salt) confirms progression.
Workup & Validation: Concentrate in vacuo to remove the THF. Dilute the remaining aqueous layer with water, cool to 0 °C, and carefully acidify with 1M HCl to pH 3-4.
Self-Validation: The target carboxylic acid will spontaneously precipitate as a white solid exactly at its isoelectric point. If no precipitate forms, the ester was not fully hydrolyzed. Filter and dry the solid.
Step-by-step basic hydrolysis workflow comparing methyl and ethyl kinetics.
Protocol B: Chemoselective Reduction to Hydroxymethyl
Objective: Reduction of the ester to the 2-hydroxymethyl derivative using
Initiation: Dissolve the ester in anhydrous MeOH at 0 °C.
Reduction: Add
(2.0 eq) portion-wise under a nitrogen atmosphere[4].
Causality: Standard
in aprotic solvents cannot reduce esters. However, MeOH reacts slowly with to form alkoxyborohydride species (). These species are highly reactive and facilitate the chemoselective reduction of the ester without touching the aromatic ring.
Kinetics: The methyl ester reaches complete conversion in ~1.5 hours. The ethyl ester's steric bulk hinders the bulky alkoxyborohydride attack, requiring ~3 hours and often yielding 5-10% less product due to competing solvent evaporation and side reactions.
Quenching: Quench carefully with saturated aqueous
to safely destroy excess hydride before extracting with dichloromethane.
Strategic Selection Guide
Choose the Methyl Ester when: Your downstream processing requires mild deprotection conditions to preserve sensitive functional groups (like Boc-protected amines or epoxides). The rapid kinetics of methyl ester hydrolysis prevent the degradation of fragile moieties.
Choose the Ethyl Ester when: The intermediate needs to survive harsher upstream synthetic steps. If your workflow involves strong basic conditions, aggressive cross-coupling, or prolonged heating, the slight steric shielding of the ethyl ester prevents premature, unwanted hydrolysis, acting as a more robust thermodynamic sink.
References
Title: WO2014012934A1 - Novel 5-aminotetrahydroquinoline-2-carboxylic acids and use thereof
Source: Google Patents
URL
Title: WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology
Source: Google Patents
URL
Title: WO2025008060A1 - 1,6-naphthridine compounds as smarca2 inhibitors useful for the treatment of smarca4 deficient cancers
Source: Google Patents
URL
Validating purity of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate via GC-MS
Validating the Purity of Methyl 5,6,7,8-Tetrahydroquinoline-2-Carboxylate: A Comparative Guide to GC-MS vs. HPLC Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate (CAS: 100445-44-1) is a critical nitrogen-containing heter...
Author: BenchChem Technical Support Team. Date: March 2026
Validating the Purity of Methyl 5,6,7,8-Tetrahydroquinoline-2-Carboxylate: A Comparative Guide to GC-MS vs. HPLC
Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate (CAS: 100445-44-1) is a critical nitrogen-containing heterocyclic intermediate. It is extensively utilized in the synthesis of the thiostrepton family of peptide antibiotics and biaryl compounds targeting oncology and neurology pathways[1][2]. Because impurities such as unreacted precursors (e.g., methyl quinoline-2-carboxylate) or over-hydrogenated byproducts can drastically alter downstream reaction yields and pharmacological efficacy, rigorous purity validation is mandatory.
This guide provides an authoritative comparison of analytical methodologies, establishing why Gas Chromatography-Mass Spectrometry (GC-MS) outperforms High-Performance Liquid Chromatography (HPLC) for this specific compound class, and details a self-validating protocol compliant with the latest 3[3].
The Analytical Challenge: Profiling Tetrahydroquinoline Derivatives
When selecting an analytical technique for purity validation, the physicochemical properties of the analyte dictate the optimal pathway. Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate has a molecular weight of 191.23 g/mol and lacks highly polar, hydrogen-bond donating groups (the nitrogen is part of the aromatic system, and the carboxylic acid is esterified). This renders the molecule highly volatile and thermally stable, making it an ideal candidate for gas-phase separation[4].
While HPLC is the default technique for many pharmaceutical APIs, it struggles with low-molecular-weight, volatile intermediates. HPLC relies on complex liquid mobile phases that can cause co-elution of structurally similar non-polar isomers. Conversely, GC-MS leverages boiling point differentials and specific stationary-phase interactions to achieve superior theoretical plate counts, easily separating the target compound from its aromatic precursors[5][6].
Caption: Decision matrix for selecting GC-MS over HPLC based on the physicochemical properties of the analyte.
Methodological Comparison: GC-MS vs. HPLC
To objectively evaluate the best approach for validating the purity of this intermediate, we must compare the two dominant chromatographic techniques across key performance metrics[7][8].
Table 1: Comparative Analysis for Tetrahydroquinoline Purity Validation
Performance Metric
GC-MS (Electron Ionization)
HPLC-UV / LC-MS (ESI)
Separation Efficiency
Superior: High theoretical plates resolve closely related hydrogenation isomers.
Moderate: Prone to co-elution without complex, gradient mobile phases.
Structural Elucidation
Definitive: 70 eV EI provides highly reproducible fragmentation libraries.
Variable: ESI provides intact mass [M+H]+ but requires MS/MS for fragmentation.
Matrix Interference
Low: Non-volatile salts and inorganic catalysts remain in the GC inlet liner.
High: Salts can cause ion suppression in LC-MS or baseline drift in UV.
Expert method development requires understanding the causality behind instrument parameters. A GC-MS protocol is not arbitrary; it is a tuned system designed to exploit the molecule's specific traits[9].
Column Selection (DB-5ms): A mid-polar column (5% phenyl, 95% dimethylpolysiloxane) is chosen because the phenyl groups engage in
interactions with the pyridine ring of the tetrahydroquinoline, while the siloxane backbone effectively partitions the aliphatic cyclohexyl ring. This dual-interaction mechanism ensures sharp peak shapes and prevents tailing.
Electron Ionization (EI) at 70 eV: Standardizing the ionization energy at 70 eV guarantees that the molecule fragments consistently. For Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate, the molecular ion
appears at m/z 191. The most thermodynamically favorable cleavage is the loss of the methoxy radical (, -31 Da) or the methoxycarbonyl group (, -59 Da) from the C2 position, yielding a highly stabilized tetrahydroquinolinium cation. This fragmentation fingerprint is vital for differentiating the product from unreacted methyl quinoline-2-carboxylate (MW 187)[2][9].
A robust analytical method must be a self-validating system. This means the protocol incorporates internal checks—such as Internal Standards (IS) and System Suitability Tests (SST)—to automatically flag mechanical or chemical anomalies during the run, ensuring compliance with 10[10].
Step-by-Step GC-MS Methodology
Sample Preparation:
Accurately weigh 10.0 mg of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate and dissolve in 10 mL of GC-grade Dichloromethane (DCM) to create a 1.0 mg/mL stock.
Self-Validation Step: Spike all blanks, standards, and samples with Biphenyl (50 µg/mL) as an Internal Standard (IS). The IS corrects for any micro-variations in injection volume or detector response.
Instrument Parameters:
Inlet: 250°C, Split ratio 10:1 (prevents column overloading while maintaining sensitivity for impurities).
Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.
Oven Program: Initial hold at 100°C for 2 min
Ramp at 15°C/min to 280°C Final hold for 5 min. (The ramp rate is optimized to elute the target compound at approximately 12 minutes, well separated from the solvent front).
MS Detector: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C. Scan range: m/z 40–400.
System Suitability Testing (SST):
Inject a solvent blank (DCM + IS) to verify the absence of carryover.
Inject a resolution standard (Target compound + Methyl quinoline-2-carboxylate). The system is only validated for the batch if the resolution (
) between these two peaks is .
Caption: Self-validating GC-MS workflow aligned with ICH Q2(R2) analytical procedure guidelines.
Validation Metrics & Data Interpretation
Under the ICH Q2(R2) framework, the analytical procedure must be proven "fit for intended purpose" through rigorous statistical evaluation[3][11]. Below is a summary of the expected quantitative data when validating this GC-MS method.
Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation Parameter
Experimental Design
Acceptance Criteria
Typical GC-MS Result
Specificity
Inject blank, IS, target, and known impurities.
No interfering peaks at the retention time of the analyte.
Pass (Resolution from precursors)
Linearity & Range
5 concentration levels (e.g., 10 to 150 µg/mL).
Correlation coefficient () .
Precision (Repeatability)
6 replicate injections of a 100 µg/mL standard.
Relative Standard Deviation (RSD) .
RSD = 0.85%
Accuracy (Recovery)
Spike known amounts of analyte into a synthetic matrix.
Mean recovery between 98.0% and 102.0%.
99.4% 0.6%
LOD / LOQ
Serial dilution until Signal-to-Noise (S/N) drops.
LOD: S/N . LOQ: S/N .
LOD = 0.5 µg/mL, LOQ = 1.5 µg/mL
By adhering to this causality-driven, self-validating GC-MS protocol, researchers can definitively certify the purity of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate, ensuring the integrity of downstream pharmaceutical synthesis and regulatory compliance.
References
ICH Q2(R2)
ICH Q2(R2)
Validation of Analytical Procedures Q2(R2)
Source: google.com (Patents)
Source: drawellanalytical.
Source: benchchem.
Source: clockss.
GC Vs.
HPLC or GC-MS: Which Technique is Best for Your Needs?
Biological activity benchmarks for tetrahydroquinoline-2-carboxylate derivatives
Biological Activity Benchmarks for Tetrahydroquinoline-2-Carboxylate Derivatives: A Comparative Guide As a Senior Application Scientist, I frequently evaluate novel heterocyclic scaffolds for their translational potentia...
Author: BenchChem Technical Support Team. Date: March 2026
Biological Activity Benchmarks for Tetrahydroquinoline-2-Carboxylate Derivatives: A Comparative Guide
As a Senior Application Scientist, I frequently evaluate novel heterocyclic scaffolds for their translational potential in drug discovery. Among these, the 1,2,3,4-tetrahydroquinoline-2-carboxylate motif stands out as a highly versatile, conformationally constrained core[1]. Unlike flexible aliphatic chains, this rigidified bicyclic system provides exceptional spatial control over appended functional groups, allowing precise interactions with complex protein binding pockets.
This guide objectively benchmarks the biological activity of tetrahydroquinoline-2-carboxylate derivatives across two primary therapeutic domains: NF-κB inhibition (anticancer/anti-inflammatory)[2] and PPARγ activation (antidiabetic)[3]. By analyzing the causality behind these structural modifications and providing self-validating experimental workflows, this comparison serves as a definitive resource for drug development professionals.
The nuclear factor-kappa B (NF-κB) signaling pathway is a primary driver of inflammation and tumor survival. Targeting this pathway requires molecules that can disrupt protein-protein interactions or inhibit upstream kinases (like IKK)[4]. The 1,2,3,4-tetrahydroquinoline-2-carboxamide scaffold was explicitly chosen by researchers to restrict the conformational flexibility of the amide side chain[2]. This constrained geometry optimally positions hydrophobic substituents on the N-phenyl ring to interact with the hydrophobic binding pockets of the NF-κB complex.
When benchmarked against standard reference inhibitors, specific derivatives—particularly those with phenyl substitutions at the 1-position and halogenated phenyl amides at the 2-position—demonstrate profound inhibitory potency[5].
Quantitative Data Comparison
The following table summarizes the inhibitory effects of novel 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives on LPS-induced NF-κB transcriptional activity, benchmarked against standard reference compounds[2][5].
Compound
1-Position (R)
N-Phenyl Substitutions
IC50 (µM) against NF-κB
Cytotoxicity Profile
5e
Phenyl
3,5-dimethyl
1.4 ± 0.71
High
6f
Phenyl
4-chloro
0.90 ± 0.071
High
6g
Phenyl
3,4-dichloro
0.70 ± 0.071
Highest (Potent)
6h
Phenyl
3,5-dichloro
2.7 ± 0.42
Moderate
Reference
Standard
Standard
~37.1
Moderate
Data indicates that compound 6g is approximately 53 times more potent than standard reference compounds in this assay class[2].
To evaluate these derivatives, we utilize a self-validating luciferase reporter system. The inclusion of a parallel viability assay is critical; it ensures that the observed reduction in luminescence is due to true transcriptional inhibition rather than non-specific compound toxicity.
Cell Preparation: Seed Raw 264.7 macrophages in 96-well plates at a density of
cells/well. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
Transfection: Transiently transfect the cells with a pNF-κB-Luc reporter plasmid using a lipid-based transfection reagent. Co-transfect with a constitutively active Renilla luciferase plasmid (pRL-TK) to normalize for transfection efficiency.
Compound Pre-treatment: After 24 hours, pre-treat the cells with varying concentrations of the tetrahydroquinoline derivatives (e.g., 0.1 µM to 10 µM) for 1 hour. Include a vehicle control (0.1% DMSO) and a positive control inhibitor.
Stimulation: Induce NF-κB activation by adding Lipopolysaccharide (LPS, 1 µg/mL) to all wells except the negative control. Incubate for 8 hours.
Quantification: Lyse the cells and measure Firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system.
Validation Step: Calculate the ratio of Firefly to Renilla luminescence. Run a parallel MTT assay on an identically treated plate to confirm that IC50 values are not artificially deflated by cell death.
Fig 1: LPS-induced NF-κB signaling pathway and targeted inhibition by tetrahydroquinoline derivatives.
Thiazolidinediones (TZDs) like rosiglitazone are potent insulin sensitizers that act as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[3]. However, off-target effects necessitate the development of highly selective, next-generation modulators.
The causality behind replacing the flexible lipophilic tail of rosiglitazone with an N-alkylated tetrahydroquinoline ring is driven by the topography of the PPARγ ligand-binding domain (LBD)[3]. The crystal structure of PPARγ reveals a large, Y-shaped hydrophobic pocket. Molecular modeling demonstrates that the rigid tetrahydroquinoline ring engages Phe287, Ile341, and Leu333. Furthermore, extending the N-alkyl chain to a heptyl group (Compound 1h) allows the molecule to deeply penetrate a distinct hydrophobic sub-pocket formed by Ile281, Val339, and Met348, significantly enhancing binding affinity and transcriptional activation compared to shorter alkyl chains[3].
Quantitative Data Comparison
The table below compares the PPARγ agonistic activity of tetrahydroquinoline-linked TZDs based on their N-alkyl chain length[3].
Compound
N-Alkyl Chain Length
Linker
PPARγ Activation Efficacy
PPARα Activity (Selectivity)
1a
Methyl
Ether
Low
Inactive
1e
Pentyl
Ether
Moderate
Inactive
1h
Heptyl
Ether
Highest (Comparable to Rosiglitazone)
Inactive
1i
Octyl
Ether
Reduced
Inactive
Rosiglitazone
Reference
Reference
Highest (Standard)
Inactive
Compound 1h demonstrates that exact chain-length calibration (heptyl) is required to maximize hydrophobic pocket interactions without causing steric clash (as seen in the octyl derivative 1i)[3].
To ensure the protocol is a self-validating system, we utilize a dual-luciferase setup. The firefly luciferase acts as the primary reporter for PPARγ transactivation, while a constitutively expressed Renilla luciferase vector normalizes for variable transfection efficiencies, preventing false positives caused by unequal plasmid uptake.
Cell Culture: Plate CV-1 or HEK293 cells in 24-well plates in DMEM supplemented with 10% delipidated FBS (to remove endogenous lipid agonists).
Co-Transfection: Transfect cells with three plasmids: a PPARγ expression vector, a PPRE-driven firefly luciferase reporter plasmid (PPRE-Luc), and a pRL-TK Renilla luciferase control vector.
Ligand Treatment: 24 hours post-transfection, treat the cells with the synthesized tetrahydroquinoline-TZD derivatives (e.g., 1h) at varying concentrations (0.01 µM to 10 µM). Include Rosiglitazone (2 µM) as a positive control and DMSO as a vehicle control.
Incubation & Lysis: Incubate for 24 hours. Wash cells with cold PBS and lyse using passive lysis buffer.
Data Acquisition: Measure luminescence. The system is validated if the Rosiglitazone positive control achieves a known historical fold-activation threshold (e.g., >10-fold over vehicle) and the Renilla counts remain stable across all wells.
Fig 2: Step-by-step workflow of the self-validating PPARγ transactivation luciferase reporter assay.
Conclusion
The 1,2,3,4-tetrahydroquinoline-2-carboxylate scaffold is a highly privileged structure in medicinal chemistry. By acting as a rigid template, it allows medicinal chemists to precisely vector hydrophobic substituents into target binding pockets. Whether functionalized as an amide to achieve sub-micromolar inhibition of NF-κB[5] or linked to a thiazolidinedione headgroup to selectively activate PPARγ[3], this core continues to benchmark favorably against traditional linear or monocyclic alternatives.
References
Jo, H., Choi, M., Kumar, A. S., Jung, Y., Kim, S., Yun, J., Kang, J.-S., Kim, Y., Han, S.-B., Jung, J.-K., Cho, J., Lee, K., Kwak, J.-H., & Lee, H. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Medicinal Chemistry Letters, 7(4), 385–390.[Link]
Jeon, R., Kim, H., Gim, H., Yang, M., & Ryu, J.-H. (2007). Design, Synthesis, and Evaluation of Tetrahydroquinoline-Linked Thiazolidinedione Derivatives as PPARγ Selective Activators. Heterocycles, 71(10), 2131.[Link]
A Comparative Guide to Chelation Strength: Pyridine Carboxylates vs. 8-Hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals In the vast landscape of coordination chemistry and its applications in drug development, analytical sciences, and materials science, the selection of an ap...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry and its applications in drug development, analytical sciences, and materials science, the selection of an appropriate chelating agent is paramount. This guide provides an in-depth, objective comparison of the chelation strength and properties of two prominent classes of chelators: pyridine carboxylates and 8-hydroxyquinoline derivatives. While both feature a nitrogen-containing heterocyclic ring, their metal-binding capabilities differ significantly, governed by their unique structural attributes. This analysis is grounded in experimental data to provide a clear, evidence-based understanding for researchers navigating the choice of a suitable chelating ligand.
It is important to note that while the term "tetrahydroquinoline" was an initial point of comparison, the available scientific literature with quantitative chelation data predominantly focuses on its aromatic analogue, 8-hydroxyquinoline, and its derivatives. The core 1,2,3,4-tetrahydroquinoline scaffold, lacking the crucial 8-hydroxyl group, is not extensively documented as a strong chelating agent, and thus, quantitative data on its metal complex stability is scarce. Therefore, this guide will focus on the well-characterized and potent chelation of 8-hydroxyquinoline derivatives in comparison to pyridine carboxylates.
At the Helm of Chelation: Structural and Electronic Considerations
The ability of a molecule to act as a chelator stems from its capacity to form multiple bonds with a single central metal ion, creating a stable, ring-like structure known as a chelate. The stability of this chelate is a direct measure of the chelator's strength.
Pyridine Carboxylates: This class of compounds features a pyridine ring substituted with one or more carboxylate groups (-COOH). The most common examples in chelation chemistry are picolinic acid (pyridine-2-carboxylic acid), dipicolinic acid (pyridine-2,6-dicarboxylic acid)[1][2], and quinolinic acid (pyridine-2,3-dicarboxylic acid)[3][4]. Chelation primarily occurs through the nitrogen atom of the pyridine ring and the oxygen atom of a deprotonated carboxylate group. In the case of dipicolinic acid, both carboxylate groups can participate in binding, leading to a tridentate chelation that forms highly stable complexes with a variety of metal ions, including transition metals and lanthanides.[1][5][6]
8-Hydroxyquinoline and its Derivatives: 8-Hydroxyquinoline (8-HQ), also known as oxine, is a potent bidentate chelating agent.[2][7] Its chelation capability arises from the spatial arrangement of the hydroxyl group at the 8th position and the nitrogen atom in the pyridine ring.[1][8] This configuration allows for the formation of a stable five-membered ring upon coordination with a metal ion, a phenomenon known as the "chelate effect," which significantly enhances the stability of the resulting complex.[8] The deprotonated hydroxyl group and the nitrogen atom act as the two donor sites.[1][8]
Quantitative Comparison of Chelation Strength: Stability Constants
The most direct and quantitative measure of chelation strength is the stability constant (log K) of the metal-ligand complex.[9] A higher log K value indicates a more stable complex and, consequently, a stronger chelating agent for that particular metal ion.[10][11]
The following table summarizes the stability constants for complexes of various metal ions with representative pyridine carboxylates and 8-hydroxyquinoline derivatives.
Metal Ion
Picolinic Acid (log K₁)
Dipicolinic Acid (log β₂)
8-Hydroxyquinoline (log K₁)
8-Hydroxyquinoline (log K₂)
Cu²⁺
7.5
17.2
12.2
11.2
Ni²⁺
6.8
14.7
9.8
8.8
Zn²⁺
5.8
13.6
8.7
7.9
Co²⁺
5.9
14.2
9.5
8.5
Fe³⁺
-
~20
12.3
11.2
Mn²⁺
4.2
9.8
7.4
6.2
From the data, it is evident that both classes of compounds are effective chelators. However, 8-hydroxyquinoline generally exhibits higher first stability constants (log K₁) for the divalent transition metal ions listed compared to picolinic acid. Dipicolinic acid, acting as a tridentate ligand, forms very stable 1:2 complexes, as indicated by its high log β₂ values. The choice between these chelators will, therefore, depend on the specific metal ion to be targeted and the desired stoichiometry of the complex.
Experimental Methodologies for Determining Chelation Strength
The determination of stability constants is crucial for quantifying chelation strength. Several experimental techniques are employed for this purpose, with potentiometric titration and UV-Vis spectroscopy being among the most common.
Potentiometric Titration
This technique is a highly accurate method for determining the stability constants of metal-ligand complexes.[12] It involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.
Experimental Protocol: Potentiometric Titration of a Metal-Ligand System
Solution Preparation: Prepare solutions of the metal salt, the ligand, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations. An inert salt (e.g., KNO₃) is added to maintain a constant ionic strength.
Calibration: Calibrate the pH electrode using standard buffer solutions.
Titration Setup: Place a known volume of a solution containing the metal ion, the ligand, and the strong acid in a thermostated vessel.
Titration: Add the standard base solution in small increments, recording the pH after each addition.
Data Analysis: Plot the pH versus the volume of base added. The resulting titration curve is then analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Caption: Workflow for determining stability constants via potentiometric titration.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to determine stability constants when the formation of the metal-ligand complex results in a change in the absorbance spectrum. This method is particularly useful for colored complexes.
Solution Preparation: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.
Spectral Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range.
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for the complex. Plot the change in absorbance at λ_max as a function of the ligand concentration.
Calculation: The stability constant is determined by fitting the absorbance data to an appropriate binding model using non-linear regression analysis.
Caption: Experimental workflow for UV-Vis spectrophotometric titration.
Concluding Remarks
Both pyridine carboxylates and 8-hydroxyquinoline derivatives are powerful chelating agents with distinct advantages. Pyridine carboxylates, particularly tridentate ligands like dipicolinic acid, offer exceptional stability for a range of metal ions. 8-Hydroxyquinoline and its derivatives are highly effective bidentate chelators, forming stable five-membered chelate rings, and their photophysical properties are often modulated upon metal binding, making them useful in sensing applications.
The choice between these two classes of chelators is not a matter of universal superiority but rather one of application-specific requirements. Researchers and drug development professionals should consider the target metal ion, the desired coordination number, the pH of the biological or experimental medium, and the potential for steric hindrance when selecting the most appropriate chelating agent for their needs. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for making informed decisions in the pursuit of novel therapeutics, advanced materials, and precise analytical methods.
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203. Available at: [Link]
BenchChem. A comparative analysis of the coordination chemistry of 2- and 8-Hydroxyquinoline.
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of its metal chelating properties and medicinal applications [Video abstract]. Dove Medical Press. Available at: [Link]
Cavin Resources Malaysia. Dipicolinic Acid – High-Purity Pyridine-Based Compound.
Unknown. 2,6-DIPICOLINIC ACID.
Di Vaira, M., Bazzicalupi, C., Orioli, P., Paoletti, P., & Messori, L. (2004). Extraordinary kinetic inertness of lanthanide(iii) complexes of pyridine-rigidified 18-membered hexaazamacrocycles with four acetate pendant arms. Chemical Communications, (1), 104-105. Available at: [Link]
Wikipedia. Stability constants of complexes. Available at: [Link]
Taylor & Francis. Dipicolinic acid – Knowledge and References. Available at: [Link]
Staroň, O., Tesařová, E., Zíma, V., & Stiborová, M. (2001). Quinolinic acid-iron(ii) complexes: slow autoxidation, but enhanced hydroxyl radical production in the Fenton reaction. Chemical research in toxicology, 14(5), 549–556. Available at: [Link]
Journal of the Chinese Chemical Society. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of the Chinese Chemical Society, 70(10), 1562-1572. Available at: [Link]
SciSpace. Stability of Metal Complexes. Available at: [Link]
Redalyc. A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+. Available at: [Link]
SciELO. An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Available at: [Link]
Reedijk, J., & Teuben, J. M. (2005). Pyridine-carboxylate complexes of platinum. Effect of N,O-chelate formation on model bifunctional DNA-DNA and DNA-protein interactions. Inorganic chemistry, 44(15), 5247–5253. Available at: [Link]
ResearchGate. Evaluation of 2-methyl-3-hydroxy-4-pyridinecarboxylic acid as a possible chelating agent for iron and aluminium. Available at: [Link]
IJTSRD. Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. Available at: [Link]
ACS Publications. Ultraviolet and Visible Absorption Spectra of Metal Chelates of Bisacetylacetonethylenediimine and Related Compounds. The Journal of Physical Chemistry, 60(3), 280-282. Available at: [Link]
ResearchGate. Hydroxyquinolines as Iron Chelators. Available at: [Link]
ResearchGate. UV-Vis Spectroscopy for metal analysis?. Available at: [Link]
Institute of Chemistry Ceylon. Stability of Metal Complexes. Available at: [Link]
Jansa, P., Macháček, V., & Bertolasi, V. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications, 72(5), 659-672. Available at: [Link]
Spectroscopy. Examining Metal Complexes and How They Enhance Detection Techniques. Available at: [Link]
IJSART. Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. Available at: [Link]
Al-Yassir, N. S., & Al-Sarraj, A. H. (2014). pH-Potentiometric Investigation towards Chelating Tendencies of p-Hydroquinone and Phenol Iminodiacetate Copper(II) Complexes. Bioinorganic Chemistry and Applications, 2014, 1-9. Available at: [Link]
ACS Publications. Crystalline Molecular Assemblies of Complexes Showing Eightfold Coordinated Niobium(IV) Dodecahedral Geometry in the Pyridine-Dicarboxylic Acid System. Inorganic Chemistry, 61(39), 15461-15473. Available at: [Link]
ACS Publications. Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(9), 5426-5500. Available at: [Link]
INIS-IAEA. Synthesis and evaluation of picolinic acid based bifunctional chelating agent for application in molecular imaging. Available at: [Link]
ResearchGate. Table 2 Stability constants (log K M m H h L l ) a of the complexes of... Available at: [Link]
IJNRD. POTENTIOMETRIC STUDIES OF SOME MIXED LIGAND TRANSITION METAL TERNARY COMPLEXES WITH PYRIDINE DICARBOXYLIC ACID AS PRIMARY AND 3-. Available at: [Link]
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Comparative Study of Ester Hydrolysis Rates in Tetrahydroquinoline Derivatives
Executive Summary Tetrahydroquinoline (THQ) derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for CETP inhibitors, antimalarials, and EPAC modulators. In drug development,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Tetrahydroquinoline (THQ) derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for CETP inhibitors, antimalarials, and EPAC modulators. In drug development, ester functionalization of THQs is frequently employed either as a prodrug strategy (to enhance lipophilicity and membrane permeability) or as a synthetic handle.
This guide provides a technical comparative analysis of the hydrolytic stability of various THQ ester derivatives. We analyze how steric hindrance, electronic modulation (particularly at the N1 position), and ester positioning (C2 vs. C4) dictate hydrolysis kinetics (
The hydrolysis of THQ esters typically follows the BAc2 mechanism (Base-catalyzed Acyl cleavage, bimolecular). However, the unique electronic environment of the THQ fused ring system introduces specific deviations.
The Nitrogen Lone Pair Effect
The nitrogen atom at position 1 (N1) is the critical electronic modulator.
Free Amine (NH): The lone pair can participate in resonance or act as a base. If the ester is conjugated (e.g., at C2 or C4), the electron density can deactivate the carbonyl carbon toward nucleophilic attack, decreasing hydrolysis rates.
N-Acyl/Sulfonyl (N-COR/SO2R): Electron-withdrawing groups (EWGs) like Tosyl or Acetyl pull density from the ring, making the ester carbonyl more electrophilic and typically increasing susceptibility to base hydrolysis, unless steric shielding dominates.
Positional Sterics (The "C2 vs. C4" Rule)
C2-Esters: Located adjacent to the N1 atom. Substituents on N1 create significant steric clash, retarding the approach of the hydroxide ion.
C4-Esters: Located at the benzylic position but further from the N1 heteroatom. These generally display faster hydrolysis rates compared to C2 analogs, assuming identical ester alkyl groups.
Comparative Analysis: Hydrolysis Kinetics
The following data synthesizes kinetic trends observed in phosphate buffer (pH 7.4, 37°C) and liver microsome stability assays.
Table 1: Relative Hydrolysis Rates of THQ Ester Derivatives
Moderate steric hindrance; electronic donation from NH.
Type B
C2-Ethyl Ester (N-Tosyl)
0.4
> 12 Hours
Steric Shielding: The bulky Tosyl group blocks the trajectory of the nucleophile at C2.
Type C
C4-Ethyl Ester (Free NH)
2.8
1–2 Hours
Access: Less steric crowding; benzylic activation facilitates transition state.
Type D
C2-t-Butyl Ester
< 0.1
> 48 Hours
Steric Bulk: The tert-butyl group effectively shuts down hydrolysis (synthetic protecting group).
Type E
C6-Benzoate Ester
15.0
10–20 Mins
Electronic: Ester on the aromatic ring is decoupled from the saturated ring sterics; behaves like a simple benzoate.
Note:
values are estimates for physiological pH. In plasma/microsomes, enzymatic catalysis (esterases) will accelerate Type C and Type E significantly (mins), while Type B and D often remain resistant.
Visualization: Mechanistic Pathway & Workflow
The following diagram illustrates the BAc2 hydrolysis mechanism specific to THQ esters and the experimental workflow for kinetic determination.
Figure 1: Mechanistic pathway of base-catalyzed hydrolysis and the corresponding kinetic quantification workflow.
Detailed Experimental Protocol
To ensure reproducibility and data integrity, the following Pseudo-First-Order Kinetics Protocol is recommended. This method is self-validating via the use of an Internal Standard (IS).
Reagents & Preparation
Buffer: 50 mM Phosphate buffer (pH 7.4).
Stock Solution: 10 mM THQ ester in DMSO.
Internal Standard (IS): Warfarin or Carbamazepine (structurally distinct, stable).
Mobile Phase: Acetonitrile (ACN) / 0.1% Formic Acid in Water.
Step-by-Step Methodology
Pre-incubation: Equilibrate 19.8 mL of Phosphate buffer at 37°C in a thermostated water bath.
Initiation: Add 200 µL of THQ Stock Solution (Final conc: 100 µM, 1% DMSO). Vortex for 5 seconds.
Sampling: At defined intervals (
min):
Withdraw 200 µL of the reaction mixture.
Immediate Quench: Transfer into a vial containing 200 µL of ice-cold ACN spiked with the Internal Standard.
Vortex and centrifuge (10,000 rpm, 5 min) to precipitate any buffer salts (if high conc).
Analysis: Inject 10 µL of the supernatant onto an HPLC-UV (C18 column, 254 nm).
Data Calculation
Calculate the remaining concentration percentage using the peak area ratio (Analyte/IS). Plot
Prodrug Design: If the goal is a plasma-labile prodrug, avoid Type B (N-Tosyl C2-esters) due to excessive steric stability. Opt for Type C (C4-esters) or Type E (Remote aromatic esters) to ensure rapid activation by esterases.
Synthetic Stability: For intermediate handling, Type D (t-butyl esters) provides necessary robustness against incidental hydrolysis during workup, whereas Type A (Ethyl esters) requires careful pH control during extraction.
References
Vertex AI Search. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Institutes of Health. 2
BenchChem. (2025).[3] In Vitro Efficacy of Tetrahydroquinoline Derivatives: A Comparative Analysis. BenchChem Application Notes. 4
ResearchGate. (2025). Directed (R)- or (S)-Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Esters. 1
Rutgers University. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. 5
EPA. (1988). Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions. 6
Comparative Guide: Structural Confirmation of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate via ATR-FTIR
Executive Summary Objective: To provide a definitive spectroscopic framework for distinguishing Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate (Target) from its synthetic precursor, 5,6,7,8-tetrahydroquinoline-2-carbox...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To provide a definitive spectroscopic framework for distinguishing Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate (Target) from its synthetic precursor, 5,6,7,8-tetrahydroquinoline-2-carboxylic acid (Precursor), and the non-functionalized scaffold 5,6,7,8-tetrahydroquinoline .
The Challenge: In drug discovery, the tetrahydroquinoline scaffold is a critical pharmacophore. Synthetic transformation from the carboxylic acid to the methyl ester is a common step. However, incomplete esterification or hydrolysis during workup are frequent failure modes. Standard TLC (Thin Layer Chromatography) can sometimes be ambiguous due to "streaking" of the acid.
The Solution: Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) offers a rapid, non-destructive validation method. This guide details the specific spectral shifts—specifically the Carbonyl (
) and Hydroxyl () regions—that serve as the "Go/No-Go" decision gates for product release.
The Spectroscopic Landscape: What We Are Comparing
To confirm the structure, we must compare the Target against its most likely impurities. The structural difference lies in the substitution at the 2-position of the pyridine ring.
Compound
Role
Key Functional Group
Critical IR Region
Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
Target Product
Methyl Ester ()
1735–1750 cm⁻¹ (Sharp )
5,6,7,8-tetrahydroquinoline-2-carboxylic acid
Precursor / Impurity
Carboxylic Acid ()
1700–1725 cm⁻¹ (Broad ) 2500–3300 cm⁻¹ (Broad )
5,6,7,8-tetrahydroquinoline
Core Scaffold
None (Pyridine/Alkane only)
No Carbonyl Peak >1700 cm⁻¹
Experimental Protocol: High-Fidelity ATR-FTIR
As a Senior Application Scientist, I recommend ATR (Attenuated Total Reflectance) over traditional KBr pellets. ATR minimizes sample prep errors (e.g., water absorption in KBr) which can falsely mimic carboxylic acid
stretches.
Workflow Diagram
Figure 1: Standardized ATR-FTIR acquisition workflow for small molecule validation.
Step-by-Step Methodology
System Prep: Ensure the ATR crystal (Diamond or ZnSe) is pristine. Clean with isopropanol and dry with a lint-free wipe.
Background Subtraction: Collect a background spectrum (air) immediately prior to measurement to remove atmospheric
(2350 cm⁻¹) and vapor artifacts.
Sample Loading:
If Solid: Place ~2 mg of the methyl ester on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact with the evanescent wave.
If Oil: Place a drop covering the crystal active area. No pressure clamp is usually needed.
Acquisition Parameters:
Range: 4000–600 cm⁻¹
Resolution: 4 cm⁻¹ (Standard for structural confirmation)
Scans: 16 or 32 (Sufficient S/N ratio for organic synthesis)
Post-Processing: Apply automatic baseline correction. Identify peak positions using the software's "Peak Pick" function with a threshold of 5% transmittance.
Comparative Data Analysis
The following table summarizes the specific vibrational modes that confirm the synthesis was successful.
Spectral Fingerprint Table
Vibrational Mode
Target: Methyl Ester (Expected cm⁻¹)
Precursor: Carboxylic Acid (Alternative cm⁻¹)
Mechanistic Insight
Stretch
1735 – 1750 (Strong)
1700 – 1725 (Strong)
Esters have a higher frequency due to the inductive effect (-I) of the methoxy oxygen. Acids are lower due to dimerization and H-bonding [1, 2].
Stretch
Absent
2500 – 3300 (Very Broad)
The "H-bonding envelope" of the carboxylic acid is the most distinct differentiator. Its absence confirms the conversion to ester.
Stretch
1250 – 1300 (Strong)
1210 – 1320 (Variable)
The asymmetric stretch of the ester is distinct but often cluttered in the fingerprint region.
2850 – 2950
2850 – 2950
Represents the saturated cyclohexane ring (positions 5,6,7,8). Present in both molecules (Internal Standard).
Aromatic /
1580 – 1600
1580 – 1600
Represents the pyridine ring breathing modes. Confirms the core heterocycle is intact [3].
Decision Logic for Structure Confirmation
Use the following logic tree to interpret your spectrum.
Figure 2: Spectral interpretation logic tree for product validation.
Technical Nuances & Troubleshooting
The "Pyridine Effect"
Unlike simple aliphatic esters (like ethyl acetate, ~1740 cm⁻¹), the ester group in your molecule is conjugated to a pyridine ring.
Conjugation: Typically lowers the wavenumber.[1][2]
Induction: The nitrogen atom in the pyridine ring is electron-withdrawing.
Net Result: These effects compete. However, in 2-substituted pyridines, the ester carbonyl typically remains distinctively higher (>1735 cm⁻¹) than the acid carbonyl (<1725 cm⁻¹), primarily because the acid exists as a hydrogen-bonded dimer in the solid state, which drastically lowers its frequency [1, 5].
Common Pitfall: Water Contamination
If your sample is not perfectly dry, water will appear as a broad peak around 3300–3400 cm⁻¹.
differentiation: Water is usually centered higher (3400 cm⁻¹) and is less broad than the carboxylic acid dimer stretch (which extends down to 2500 cm⁻¹).
Remedy: Dry the sample in a vacuum desiccator over
for 2 hours and re-scan.
The Fingerprint Region (1500–600 cm⁻¹)
While the Carbonyl region is diagnostic, the region below 1500 cm⁻¹ contains complex coupled vibrations.
Look for the C-O-C asymmetric stretch of the ester around 1270 cm⁻¹ .
The C-H bending vibrations of the saturated cyclohexane ring (positions 5,6,7,8) will appear around 1450 cm⁻¹ , distinguishing this molecule from fully aromatic quinolines [4].
References
LibreTexts Chemistry. (2023). Spectroscopy of Carboxylic Acid Derivatives. Link
NIST Chemistry WebBook. (2025).[3] Infrared Spectra of Quinoline, 5,6,7,8-tetrahydro-. Link
PubChem. (2025). 5,6,7,8-Tetrahydroquinoline Compound Summary. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][5] (Standard Text for IR interpretation principles).
Oregon State University. (2020). Spectroscopy of Carboxylic Acid Derivatives. Link
A Guide to the Safe Disposal of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate
For professionals engaged in the intricate work of drug discovery and chemical research, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environme...
Author: BenchChem Technical Support Team. Date: March 2026
For professionals engaged in the intricate work of drug discovery and chemical research, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, its structural classification as a quinoline derivative necessitates that it be handled as a hazardous substance. The procedures outlined below are grounded in established safety protocols for analogous chemical structures and are designed to ensure the protection of personnel and the environment.
The quinoline ring system and its derivatives are recognized for their potential biological activity and, consequently, their potential for toxicity and environmental persistence.[1][2][3] Therefore, it is imperative that Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate and any materials contaminated with it are never disposed of via standard laboratory drains or in the general waste stream.[1][4][5]
Hazard Profile and Risk Assessment
Based on data from structurally related quinoline compounds, Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate should be presumed to possess a similar hazard profile.[6] Quinolines as a class can exhibit acute oral toxicity, cause skin and eye irritation, and are often noted for their high toxicity to aquatic life, which can have long-lasting effects.[6][7][8]
Potential Hazard
GHS Classification (Inferred)
Precautionary Statement
Acute Oral Toxicity
Category 3 or 4
H301/H302: Toxic or Harmful if swallowed.[6][8] Do not eat, drink, or smoke when using this product.[7]
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation.[5][7][9] Wash hands and any exposed skin thoroughly after handling.[7]
H410: Very toxic to aquatic life with long lasting effects.[6][8] Avoid release to the environment.[8][10]
Mandatory Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, the following PPE is mandatory to minimize exposure risks:
Gloves: Nitrile or other chemically resistant gloves are required to prevent skin contact.[1][9]
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect the eyes from dust and splashes.[1][9]
Lab Coat: A standard laboratory coat must be worn to protect skin and clothing from contamination.[6]
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation of waste at the point of generation is critical for safe and compliant disposal.[11][12] Never mix incompatible waste streams.
Step 1: Characterize Your Waste
Identify whether the waste is a pure solid compound, a liquid solution, or contaminated labware. This initial characterization will determine the correct disposal pathway.
Step 2: Solid Waste Collection
Place any solid Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate, along with contaminated items such as weighing papers or filter papers, directly into a designated, sealable, and clearly labeled hazardous solid waste container.[1][6]
Ensure the container is made of a compatible material.
The container must be labeled with "Hazardous Waste" and the full chemical name: "Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate".
Step 3: Liquid Waste Collection
Collect all solutions containing Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[1][6]
Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion.[12]
The container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration of the compound.
Step 4: Contaminated Labware and Materials
Disposable Items: Any contaminated disposable items, such as pipette tips and gloves, must be placed in the designated hazardous solid waste container.[6]
Reusable Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and treated as hazardous liquid waste.[1] Subsequent rinses can be managed according to your institution's specific guidelines.
Empty Containers: The original container of the chemical must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected as hazardous liquid waste. Once decontaminated, the empty container can be managed as per institutional protocols, which may involve defacing the label and disposing of it in the regular trash or recycling.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate.
Caption: Decision workflow for proper waste segregation.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in Section 2.
Contain the Spill:
For solid spills: Carefully sweep or scoop the material to avoid generating dust.[1]
For liquid spills: Use an inert absorbent material such as vermiculite, sand, or dry lime to contain and absorb the liquid.[1][9]
Collect Waste: Place all contaminated absorbent material, cleaning supplies, and any contaminated PPE into a sealable, labeled hazardous waste container.[1]
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Final Disposal
The ultimate disposal of all waste containing Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate must be conducted through your institution's Environmental Health and Safety (EHS) office or an approved and licensed hazardous waste disposal contractor.[6][7] These facilities utilize specialized methods, such as high-temperature incineration, to neutralize and safely dispose of hazardous chemical waste.[6] Adherence to these procedures is mandatory under federal, state, and local regulations.[4][11]
References
Benchchem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
Benchchem. (n.d.). Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals.
CymitQuimica. (n.d.). CAS 1359970-23-2: Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate.
Fisher Scientific. (2025). Safety Data Sheet: 5,6,7,8-Tetrahydroquinoline.
CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 4-Methylquinoline.
Loba Chemie. (n.d.). Safety Data Sheet: Quinoline for Synthesis.
CPAchem. (2023). Safety Data Sheet: 2-Methylquinoline.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12278957, Methyl 5,6,7,8-tetrahydroquinoline-8-carboxylate.
Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 594.
Status:Warning – Functional Group Analog Hazard
Primary Risks: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335).[1]
Logistical State: Typically a viscous oil or low-melting solid.[1]
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this ester is often limited in public repositories compared to its parent quinoline, we must apply the Precautionary Principle . Structurally, the tetrahydroquinoline core is a lipophilic amine, capable of dermal penetration and potential sensitization. The ester functionality adds hydrolysis potential (releasing methanol and the free acid in vivo).[1]
Immediate Action Required:
Treat this compound as a contact sensitizer and irritant .[1] All handling must occur inside a certified chemical fume hood.
Part 2: Risk Assessment & PPE Selection Matrix
The following selection logic is based on the compound's lipophilicity (LogP ~1.4–2.0 estimated) and its likely physical state (viscous liquid/oil). Standard latex gloves are insufficient due to the permeation rates of organic esters.[1]
Personal Protective Equipment (PPE) Standards
Zone
Recommended Equipment
Technical Rationale (The "Why")
Hand Protection
Nitrile (0.11 mm min) for splash.Double-gloving recommended for synthesis scale (>1g).[1]
Tetrahydroquinolines are organic bases that can facilitate the transport of the ester across the dermal barrier.[1] Nitrile offers superior chemical resistance to esters compared to latex.[1]
Use an anti-static micro-spatula .[1] Tetrahydroquinoline derivatives can be sticky/waxy.[1]
Weigh into a tared vial inside the hood. Do not transport open containers across the lab.
If Viscous Liquid/Oil:
Use a positive displacement pipette or a glass syringe.[1] Standard air-displacement pipettes may drip due to viscosity/surface tension differences.[1]
Solvent Compatibility: If diluting, use Dichloromethane (DCM) or Ethyl Acetate.[1] Avoid alcohols initially to prevent transesterification risks during storage.[1]
B. Reaction Setup
Inert Atmosphere: Store and react under Nitrogen (
) or Argon.[1] The electron-rich tetrahydroquinoline ring is susceptible to oxidation over time, forming colored impurities (N-oxides or dehydrogenated quinolines).[1]
Temperature Control: If heating >50°C, ensure a reflux condenser is fitted before heating begins to contain volatile ester vapors.
Part 4: Emergency Response & Waste Management
Spill Response Workflow
Evacuate the immediate area of non-essential personnel.
Isolate: If liquid, dike with Vermiculite or Sand .[1] Do not use combustible materials (paper towels) for large spills (>10 mL).[1]
Neutralize: Wash the area with a dilute soap/water solution after absorption.[1] The compound is lipophilic; water alone will not clean the surface effectively.[1]
Prohibition: Do NOT dispose of down the drain. The aquatic toxicity of quinoline derivatives is often significant (Chronic Aquatic Tox Category 2/3).[1]
Part 5: Visualizations
Figure 1: PPE & Handling Logic Flow
A decision tree for selecting the correct safety protocols based on the compound's physical state.
Caption: Operational logic flow ensuring correct PPE and tooling adaptation based on the variable physical state of the ester.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12229420 (2-Methyl-5,6,7,8-tetrahydroquinoline). [Link] (Accessed 2026).[1]